Product packaging for Sternbin(Cat. No.:)

Sternbin

Cat. No.: B1227018
M. Wt: 302.28 g/mol
InChI Key: DSAJORLEPQBKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sternbin is a natural product found in Traversia baccharoides, Artemisia campestris, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B1227018 Sternbin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJORLEPQBKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sternbin: A Technical Guide to its Natural Sources, Isolation, and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sternbin, a flavanone also known as 7-O-Methyleriodictyol, is a natural compound of increasing interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its core signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound (7-O-Methyleriodictyol) has been identified in a variety of plant species, with notable concentrations found in the following:

  • Eriodictyon californicum (Yerba Santa) : This plant, native to California and northern Mexico, is a primary and well-documented source of this compound.[1][2]

  • Artemisia monosperma and Artemisia halodendron : Species within the Artemisia genus have been shown to contain this compound.[3][4]

  • Blumea fistulosa : This plant is another documented natural source of the compound.[4]

  • Metabolite in Pyricularia oryzae : this compound has also been identified as a detoxification metabolite of the rice flavanone phytoalexin Sakuranetin in the fungus Pyricularia oryzae.

The following table summarizes the primary natural sources of this compound.

Family Genus Species Common Name Part of Plant
BoraginaceaeEriodictyoncalifornicumYerba SantaLeaves
AsteraceaeArtemisiamonosperma
AsteraceaeArtemisiahalodendron
AsteraceaeBlumeafistulosa

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols can be adapted for both large-scale industrial production and laboratory-scale research.

General Experimental Workflow

The isolation of this compound from plant material generally follows the workflow depicted below.

experimental_workflow General Workflow for this compound Isolation plant_material Dried & Powdered Plant Material (e.g., Eriodictyon californicum leaves) extraction Solvent Extraction (e.g., Maceration in Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract vlc Vacuum Liquid Chromatography (VLC) (Fractionation with Hexane, Chloroform, Ethyl Acetate, Methanol) crude_extract->vlc fractions Ethyl Acetate & Chloroform Fractions vlc->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography purified_this compound Purified this compound (>98% purity) column_chromatography->purified_this compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Eriodictyon californicum

The following protocol is a detailed method for the isolation of this compound from the leaves of Eriodictyon californicum.

2.2.1. Extraction

  • Air-dry the leaves of Eriodictyon californicum and grind them into a fine powder.

  • Macerate the powdered leaves in 95% ethanol at room temperature. Perform three successive extractions, renewing the solvent every 72 hours.

  • Filter the ethanolic solutions and concentrate them under reduced pressure using a rotary evaporator at 40-50 °C to obtain the crude ethanolic extract.

2.2.2. Fractionation

  • Subject the crude ethanolic extract to vacuum liquid chromatography (VLC) on a silica gel 60 (70-230 mesh) stationary phase.

  • Elute the column sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and methanol.

  • Collect the resulting fractions: hexanic, chloroformic, ethyl acetate, and methanolic.

2.2.3. Purification

  • A precipitate of this compound may form in the ethyl acetate fraction. This can be collected by filtration and washed with methanol to yield a relatively pure compound.

  • Subject the chloroform and remaining ethyl acetate fractions to column chromatography on silica gel 60.

  • Elute the column with a gradient of hexane, chloroform, and ethyl acetate mixtures in ascending order of polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:7) solvent system.

  • Combine the fractions containing pure this compound and concentrate to yield a white amorphous powder.

Industrial Scale Isolation from Eriodictyon Species (Patent WO2004041804A2)

For the production of technical quantities of this compound, a patented process outlines the following key steps:

  • Extraction: The plant material is extracted with a non-water miscible, polar solvent such as ethyl acetate or tert-butyl methyl ether.

  • Dewaxing: The crude extract is dewaxed, for example, by cooling to precipitate waxes.

  • Pre-purification (Optional): The extract can be treated with activated carbon for initial purification.

  • Salt Formation: The extract is treated with a sodium ion-containing, basic aqueous solution (e.g., sodium carbonate solution) to precipitate the sodium salt of homoeriodictyol, leaving this compound in the organic phase.

  • Purification: The organic phase containing this compound is then further purified by methods such as reprecipitation or crystallization.

Quantitative Data

The yield of this compound can vary depending on the plant source and the isolation method employed.

Source Material Extraction Method Purification Method Yield Purity
Eriodictyon californicum leavesMaceration with 95% ethanolVLC and Column Chromatography2.0 g from 38.2 g of crude extract>98%
Eriodictyon californicumEthyl acetate extractionRecrystallization1.8% mass yield from plant material100% (HPLC)

Core Signaling Pathways of this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its neuroprotective and anti-inflammatory effects. The activation of the Nrf2 signaling pathway has been identified as a key mechanism.

Nrf2 Signaling Pathway

This compound is a potent inducer of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[3]

nrf2_pathway This compound-Mediated Activation of the Nrf2 Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Induces Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_expression Increased Expression of Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_expression Cellular_protection Neuroprotection & Anti-inflammatory Effects Gene_expression->Cellular_protection

Caption: this compound's activation of the Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. This compound is thought to induce a conformational change in Keap1, leading to the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhanced antioxidant defense is believed to be a primary contributor to the neuroprotective and anti-inflammatory properties of this compound.[3]

Inhibition of NF-κB Signaling Pathway

While direct studies on this compound are limited, many flavonoids, including the structurally related eriodictyol, have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] It is plausible that this compound shares this mechanism of action.

nfkb_pathway Postulated Inhibition of the NF-κB Pathway by this compound Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_activation IKK Activation Inflammatory_stimuli->IKK_activation IkB_phosphorylation IκB Phosphorylation & Degradation IKK_activation->IkB_phosphorylation NFkB_release NF-κB Release IkB_phosphorylation->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation NFkB_nucleus NF-κB (Nucleus) NFkB_translocation->NFkB_nucleus Gene_expression Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_expression Inflammation Inflammation Gene_expression->Inflammation This compound This compound This compound->IkB_phosphorylation Inhibits (Postulated)

Caption: Postulated mechanism of this compound's anti-inflammatory action via NF-κB inhibition.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing the NF-κB dimer. The freed NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). By potentially inhibiting the degradation of IκBα, this compound would prevent the nuclear translocation of NF-κB, thereby suppressing the expression of these pro-inflammatory mediators.

Conclusion

This compound (7-O-Methyleriodictyol) is a promising natural flavanone with well-documented natural sources and established isolation protocols. Its biological activity, particularly its neuroprotective and anti-inflammatory effects, appears to be mediated through the activation of the Nrf2 antioxidant pathway and potentially the inhibition of the pro-inflammatory NF-κB pathway. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound. Further investigations into its precise molecular targets and signaling interactions are warranted to fully elucidate its pharmacological profile and advance its development as a potential therapeutic agent.

References

A Comprehensive Technical Guide on the Biological Activity of 7-O-Methyleriodictyol (Sterubin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleriodictyol, also known as Sterubin, is a naturally occurring flavanone found in plants such as Eriodictyon californicum (Yerba Santa).[1] As a derivative of eriodictyol, it shares a core flavonoid structure but possesses a unique methoxy group at the 7-position. This structural modification is believed to contribute to its significant biological activities, which have garnered increasing interest within the scientific community. This technical guide provides an in-depth overview of the biological activities of 7-O-Methyleriodictyol, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. The information is presented with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Quantitative Biological Activity Data

The biological efficacy of 7-O-Methyleriodictyol has been quantified in various in vitro models. The following tables summarize the key findings for its neuroprotective, anti-inflammatory, and antioxidant activities.

Table 1: Neuroprotective Activity of 7-O-Methyleriodictyol
AssayCell LineInducing AgentEndpointEC50 / ActivityReference
Intracellular Aβ toxicityMC65Amyloid-βCell Viability0.8 µM[2]
Oxytosis/FerroptosisHT22GlutamateCell ViabilityPotent protection[3]
Oxytosis/FerroptosisHT22RSL3Cell ViabilityPotent protection[4]
Energy DepletionHT22Iodoacetic acid (IAA)Cell ViabilityPotent protection[3]
Table 2: Anti-inflammatory Activity of 7-O-Methyleriodictyol in LPS-Stimulated BV-2 Microglial Cells
AnalyteConcentration% Inhibition (relative to LPS alone)Reference
Nitric Oxide (NO)1.25 µM~40%[5]
2.5 µM~65%[5]
5.0 µM~85%[5]
Interleukin-6 (IL-6)1.25 µM~30%[5]
2.5 µM~55%[5]
5.0 µM~75%[5]
Interleukin-1β (IL-1β)1.25 µM~25%[5]
2.5 µM~50%[5]
5.0 µM~70%[5]
Tumor Necrosis Factor-α (TNFα)1.25 µM~15%[5]
2.5 µM~25%[5]
5.0 µM~35%[5]
Table 3: Antioxidant Activity of 7-O-Methyleriodictyol
AssayMethodResultReference
Nrf2 ActivationWestern Blot6-fold increase in nuclear Nrf2 at 5 µM[2]
ATF4 ActivationWestern Blot3-fold increase in nuclear ATF4 at 5 µM[2]
Iron Chelation-Effective iron chelator[5]

Key Signaling Pathways

7-O-Methyleriodictyol exerts its biological effects through the modulation of critical signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2-Mediated Antioxidant and Anti-inflammatory Response

7-O-Methyleriodictyol is a potent inducer of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[2][6] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and p62.[2] This induction of the Nrf2 pathway is central to both the neuroprotective and anti-inflammatory effects of 7-O-Methyleriodictyol.[5][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_O_Methyleriodictyol 7-O-Methyleriodictyol Keap1 Keap1 7_O_Methyleriodictyol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, p62) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Neuroprotection & Anti-inflammation Antioxidant_Genes->Cellular_Protection leads to

Nrf2 Activation by 7-O-Methyleriodictyol
Inhibition of NF-κB-Mediated Inflammation

The anti-inflammatory effects of 7-O-Methyleriodictyol are also mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p65 subunit of NF-κB. Nuclear p65 then promotes the transcription of pro-inflammatory genes. 7-O-Methyleriodictyol has been shown to suppress this cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK complex TLR4->IKK_complex activates IkBa_p65 IκBα p65 IKK_complex->IkBa_p65 phosphorylates IκBα p65 p65 IkBa_p65->p65 releases Nucleus Nucleus p65->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX2, IL-6, IL-1β, TNFα) p65->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to 7_O_Methyleriodictyol 7-O-Methyleriodictyol 7_O_Methyleriodictyol->IKK_complex inhibits

Inhibition of NF-κB Signaling by 7-O-Methyleriodictyol

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key in vitro assays used to characterize the biological activity of 7-O-Methyleriodictyol.

Oxytosis/Ferroptosis Assay in HT22 Cells

This assay assesses the neuroprotective effects of a compound against oxidative stress-induced cell death.

  • Cell Seeding: Plate HT22 mouse hippocampal nerve cells in 96-well plates at a density of 5 x 10³ cells per well.

  • Incubation: Culture the cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the inducing agent (e.g., 5 mM glutamate or 250 nM RSL3) with or without various concentrations of 7-O-Methyleriodictyol.

  • Incubation: Incubate the treated cells for an additional 24 hours.

  • Viability Measurement: Assess cell viability using the 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol is used to evaluate the anti-inflammatory properties of a compound by measuring the production of inflammatory mediators.

  • Cell Seeding: Plate BV-2 microglial cells in 35 mm tissue culture dishes at a density of 5 x 10⁵ cells per dish.

  • Incubation: Culture the cells overnight.

  • Treatment: Treat the cells with an inflammatory stimulus (e.g., 25 ng/mL lipopolysaccharide - LPS) alone or in the presence of varying concentrations of 7-O-Methyleriodictyol.

  • Incubation: Incubate for 24 hours.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO): Measure NO production in the cell culture supernatants using the Griess assay.[7]

    • Cytokines (IL-6, IL-1β, TNFα): Quantify cytokine levels in the supernatants using specific ELISA kits.[7]

    • iNOS and COX2: Assess the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) in cell extracts via Western blotting.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS).

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well microplate.

  • Loading: Treat the cells with a medium containing the test compound and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (25 µM) for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells with phosphate-buffered saline (PBS) and then treat with 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence at an emission of 535 nm and excitation of 485 nm every 5 minutes for 1 hour using a microplate reader.

  • Quantification: Compare the antioxidant capacity to a quercetin standard, with results expressed as micromoles of quercetin equivalents per 100 μmol of the tested compound (μmol QE/100 μmol).[8]

Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for the investigation of the biological activities of a compound like 7-O-Methyleriodictyol.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound 7-O-Methyleriodictyol (Sterubin) Bioassays Biological Activity Assays (Neuroprotection, Anti-inflammation, Antioxidant, Anticancer) Compound->Bioassays Dose_Response Dose-Response Studies (EC50/IC50 Determination) Bioassays->Dose_Response Mechanism Mechanism of Action Studies (Signaling Pathways, Target ID) Dose_Response->Mechanism Animal_Models Animal Models of Disease (e.g., Alzheimer's Disease) Mechanism->Animal_Models Promising Results PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Preclinical Preclinical Development Toxicity->Preclinical

General Experimental Workflow

Conclusion

7-O-Methyleriodictyol (Sterubin) has demonstrated significant potential as a therapeutic agent, particularly in the context of neurodegenerative and inflammatory diseases. Its potent activation of the Nrf2 pathway and inhibition of NF-κB signaling provide a strong mechanistic basis for its observed neuroprotective and anti-inflammatory effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this promising natural compound. Future studies should focus on its efficacy in in vivo models, as well as a more comprehensive evaluation of its anticancer potential and pharmacokinetic profile.

References

Sternbin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sternbin, also known as 7-O-Methyleriodictyol, is a naturally occurring flavanone, a class of flavonoids, that has demonstrated significant antioxidant and free radical scavenging properties.[1] Its molecular structure, characterized by a C6-C3-C6 skeleton, endows it with the ability to donate hydrogen atoms and electrons, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress. This technical guide provides an in-depth overview of the antioxidant and free radical scavenging activities of this compound, including quantitative data, detailed experimental protocols, and an exploration of its potential mechanism of action.

Quantitative Antioxidant and Free Radical Scavenging Data

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key data, providing a comparative overview of its activity.

Table 1: Free Radical Scavenging Activity of this compound

AssayTest SystemConcentration% InhibitionIC50Reference
DPPHMethanolic solution0.3 mg/mL97.4%117 µg/mL[2]
ABTSAqueous solution--1.35 mM (TEAC)[2]

Table 2: Inhibition of Lipid Peroxidation by this compound

AssayTest SystemParameterValueReference
Microsomal Lipid PeroxidationIron/ascorbate inducedIC501.8 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key assays used to evaluate the antioxidant and free radical scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound (7-O-Methyleriodictyol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add varying concentrations of the this compound solution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Methanol is used as a blank. A control containing only DPPH and methanol is also prepared.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound (7-O-Methyleriodictyol)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well microplate, add varying concentrations of the this compound solution.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

  • A blank and a control are prepared similarly to the DPPH assay.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Materials:

  • This compound (7-O-Methyleriodictyol)

  • Source of lipids (e.g., rat liver microsomes, liposomes)

  • Inducing agent for lipid peroxidation (e.g., FeSO4/ascorbate)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Spectrophotometer

Procedure:

  • Prepare a suspension of the lipid source (e.g., rat liver microsomes).

  • Incubate the lipid suspension with varying concentrations of this compound.

  • Induce lipid peroxidation by adding an inducing agent (e.g., a mixture of ferrous sulfate and ascorbic acid).

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour).

  • Stop the reaction by adding a solution of TCA and BHT.

  • Add TBA reagent to the mixture.

  • Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without this compound).

Mechanism of Action: The Nrf2 Signaling Pathway

Flavonoids, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its structural similarity to other Nrf2-activating flavonoids suggests this as a plausible mechanism of action.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 may induce dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins leads to translation Antioxidant_Proteins->ROS neutralizes

Caption: Proposed mechanism of this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for Investigating this compound's Antioxidant Properties

A typical workflow for characterizing the antioxidant and free radical scavenging properties of this compound is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay Quantitative_Data Quantitative Data Analysis and Comparison DPPH->Quantitative_Data IC50, % Inhibition ABTS ABTS Assay ABTS->Quantitative_Data TEAC, % Inhibition Lipid_Peroxidation Lipid Peroxidation Assay (e.g., TBARS) Lipid_Peroxidation->Quantitative_Data IC50, % Inhibition Cell_Culture Cell Culture (e.g., hepatocytes, neurons) Nrf2_Activation Nrf2 Activation Assay (e.g., Western Blot for nuclear Nrf2) Cell_Culture->Nrf2_Activation Gene_Expression Gene Expression Analysis (e.g., qPCR for HO-1, NQO1) Nrf2_Activation->Gene_Expression Mechanism_Elucidation Mechanism_Elucidation Gene_Expression->Mechanism_Elucidation Elucidation of Mechanism of Action Sternbin_Sample This compound Sample (7-O-Methyleriodictyol) Sternbin_Sample->DPPH Sternbin_Sample->ABTS Sternbin_Sample->Lipid_Peroxidation Sternbin_Sample->Cell_Culture

Caption: A logical workflow for the comprehensive evaluation of this compound's antioxidant properties.

Conclusion

This compound (7-O-Methyleriodictyol) is a promising natural flavonoid with potent antioxidant and free radical scavenging activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development. Elucidating the precise molecular mechanisms, particularly its interaction with the Nrf2 signaling pathway, will be crucial in harnessing the full therapeutic potential of this compound in preventing and treating conditions associated with oxidative stress. Further in vivo studies are warranted to validate these in vitro findings and to assess its bioavailability and efficacy in biological systems.

References

The Neuroprotective Potential of Sterubin in Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of Sterubin, a flavanone with significant therapeutic potential in the context of neurodegenerative diseases. Drawing from preclinical in vitro studies, this document outlines the quantitative efficacy of Sterubin, details the experimental protocols used to ascertain its neuroprotective and anti-inflammatory effects, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Efficacy of Sterubin

The neuroprotective and anti-inflammatory activities of Sterubin have been quantified in various neuronal and microglial cell line models. The following tables summarize the key efficacy data, providing a clear comparison of its potency against different neurotoxic insults and inflammatory stimuli.

Table 1: Neuroprotective Efficacy of Sterubin in Neuronal Cell Lines

Cell LineNeurotoxic InsultEndpointSterubin EC₅₀ (µM)Reference
HT22 (mouse hippocampal)GlutamateCell Viability (Oxytosis/Ferroptosis)< 1.0[1]
HT22 (mouse hippocampal)ErastinCell Viability (Oxytosis/Ferroptosis)< 1.0[1]
HT22 (mouse hippocampal)RSL3Cell Viability (Oxytosis/Ferroptosis)< 1.0[1]
HT22 (mouse hippocampal)Hydrogen Peroxide (H₂O₂)Cell Viability~ 1.0
MC65 (human neuronal)Intracellular Amyloid-β (Aβ)Cell Viability0.8[2]

Table 2: Anti-inflammatory Efficacy of Sterubin in BV-2 Microglial Cells

Inflammatory StimulusPro-inflammatory MarkerSterubin IC₅₀ (µM)Reference
Lipopolysaccharide (LPS)Nitric Oxide (NO)< 10.0[1]
Lipopolysaccharide (LPS)Interleukin-6 (IL-6)< 10.0[1]
Lipopolysaccharide (LPS)Interleukin-1β (IL-1β)< 10.0[2]
Lipoteichoic Acid (LTA)Nitric Oxide (NO)< 10.0[1]
Lipoteichoic Acid (LTA)Interleukin-6 (IL-6)< 10.0[1]
Interferon-gamma (IFNγ)Nitric Oxide (NO)> 10.0[1]
Interferon-gamma (IFNγ)Interleukin-6 (IL-6)> 10.0[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the neuroprotective and anti-inflammatory potential of Sterubin.

Neuroprotection Assays in HT22 and MC65 Neuronal Cells

1. Oxytosis/Ferroptosis Assay in HT22 Cells

  • Cell Seeding: HT22 mouse hippocampal cells are plated at a density of 5 x 10³ cells per well in 96-well plates and cultured overnight.

  • Induction of Cell Death: Oxytosis/ferroptosis is induced by treating the cells with glutamate or erastin, which inhibit the cystine/glutamate antiporter system xc-, leading to glutathione (GSH) depletion. Alternatively, RSL3, an inhibitor of glutathione peroxidase 4 (GPX4), can be used.

  • Sterubin Treatment: Cells are co-treated with the cell death inducer and varying concentrations of Sterubin.

  • Cell Viability Assessment: After 24 hours of incubation, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm.

2. Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress Assay in HT22 Cells

  • Cell Seeding: HT22 cells are seeded in 96-well plates as described above.

  • Pre-treatment with Sterubin: Cells are pre-treated with different concentrations of Sterubin for 60 minutes.

  • Induction of Oxidative Stress: Hydrogen peroxide (1.5–2.5 mM) is added to the wells.

  • Cell Viability Assessment: Cell viability is determined 24 hours later using the MTT assay.

3. Intracellular Amyloid-β (Aβ) Toxicity Assay in MC65 Cells

  • Cell Culture: The human neuronal cell line MC65, which conditionally expresses the C-terminal fragment of amyloid precursor protein (APP), is used.

  • Induction of Aβ Toxicity: Aβ production and subsequent toxicity are induced in the MC65 cells.

  • Sterubin Treatment: Cells are treated with various concentrations of Sterubin.

  • Endpoint Measurement: The protective effect of Sterubin against Aβ-induced cell death is quantified.

Anti-inflammatory Assays in BV-2 Microglial Cells

1. Measurement of Nitric Oxide (NO) and Cytokine Production

  • Cell Seeding: BV-2 microglial cells are plated at a density of 5 x 10⁵ cells/dish in 35 mm tissue culture dishes and cultured overnight.

  • Induction of Inflammation: Inflammation is induced by treating the cells with bacterial lipopolysaccharide (LPS; 25 ng/mL), lipoteichoic acid (LTA; 10 µg/mL), or interferon-gamma (IFNγ; 2.5 ng/mL).

  • Sterubin Treatment: Cells are co-treated with the inflammatory inducer and a range of Sterubin concentrations.

  • Nitric Oxide Measurement: After 24 hours, the concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess Reagent. Absorbance is read at 550 nm.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Western Blot Analysis for Protein Expression
  • Sample Preparation: HT22 or BV-2 cells are grown in 60 mm dishes and treated as required for the specific experiment.

  • Cell Lysis: Cells are rinsed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using the bicinchoninic acid (BCA) method.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p62), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Sterubin exerts its neuroprotective and anti-inflammatory effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.

Sterubin_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sterubin Sterubin Keap1 Keap1 Sterubin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination Nucleus Nucleus ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 upregulates transcription p62 p62 ARE->p62 upregulates transcription GCLM GCLM ARE->GCLM upregulates transcription Neuroprotection Neuroprotection & Anti-inflammation HO1->Neuroprotection p62->Neuroprotection GCLM->Neuroprotection Nrf2_n->ARE binds

Caption: Sterubin-mediated activation of the Nrf2 signaling pathway.

Experimental_Workflow start Start: Neuronal/Microglial Cell Culture treatment Treatment: 1. Neurotoxic/Inflammatory Stimulus 2. Sterubin (various concentrations) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability Neuroprotection inflammation Inflammatory Marker Quantification (e.g., Griess, ELISA) endpoint->inflammation Anti-inflammation protein Protein Expression Analysis (Western Blot) endpoint->protein Mechanism data Data Analysis & Interpretation viability->data inflammation->data protein->data

References

Sternbin and the Nrf2 Pathway: An Uncharted Territory in Oxidative Stress Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring novel activators of the Nrf2 pathway will find a notable gap in the scientific literature concerning the compound sternbin. Despite its characterization as a naturally occurring flavanone, extensive searches for its role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade have yielded no specific data or experimental evidence.

This compound, chemically identified as 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one and also known as 7-O-Methyleriodictyol, is a flavonoid found in various plant species. While flavonoids as a class are of significant interest for their potential antioxidant and cell-protective properties, many of which are mediated through the Nrf2 pathway, the specific interaction of this compound with this critical signaling route remains uninvestigated in published literature.

The Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

The investigation of novel small molecules that can modulate this pathway is a fervent area of research for the development of therapeutics against a multitude of diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. While numerous natural and synthetic compounds have been identified as Nrf2 activators, the potential of this compound in this capacity is yet to be determined.

Currently, there is a lack of quantitative data, detailed experimental protocols, or established signaling pathway diagrams that would elucidate the mechanism of action, if any, of this compound on Nrf2 activation. Key experimental data that would be necessary to establish such a role are absent from the scientific record. This includes, but is not limited to:

  • Biochemical assays to determine if this compound can directly interact with Keap1 and disrupt the Keap1-Nrf2 protein-protein interaction.

  • Cell-based reporter assays , such as ARE-luciferase assays, to quantify the ability of this compound to induce the transcriptional activity of Nrf2.

  • Western blot analyses to measure the effect of this compound on the protein levels of total and nuclear Nrf2, as well as its downstream target genes (e.g., HO-1, NQO1).

  • Co-immunoprecipitation studies to assess the integrity of the Keap1-Nrf2 complex in the presence of this compound.

Without such fundamental research, any claims or detailed discussions on the role of this compound in the Nrf2 pathway would be purely speculative. Therefore, for researchers and professionals in drug development, this compound represents a potential, yet entirely unexplored, candidate for Nrf2 modulation. The absence of data highlights an opportunity for novel research to characterize the bioactivity of this natural compound and to ascertain its potential as a therapeutic agent acting through the Nrf2 signaling pathway. Further investigation is warranted to fill this knowledge void.

An In-depth Technical Guide on the Antiviral Activity of Sternbin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antiviral activity of Sternbin (7-O-Methyleriodictyol) is limited in publicly available scientific literature. This guide summarizes the known antiviral mechanisms of closely related flavonoids and provides a framework for potential research and evaluation of this compound as an antiviral agent.

Introduction

This compound, a naturally occurring flavanone, belongs to the flavonoid class of polyphenolic compounds. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] A growing body of evidence suggests that various flavonoids possess significant antiviral capabilities against a range of DNA and RNA viruses, making them promising candidates for novel antiviral drug development.[1][2] This technical guide explores the potential antiviral activity of this compound by examining the established mechanisms of related flavonoids, outlining key experimental protocols for its evaluation, and visualizing potential cellular pathways of interaction.

Potential Antiviral Mechanisms of Action

Based on studies of structurally similar flavonoids, this compound may exert antiviral effects through multiple mechanisms targeting both viral and host factors.[1]

  • Inhibition of Viral Entry: Flavonoids can interfere with the initial stages of viral infection by binding to viral surface proteins, such as the spike protein of SARS-CoV-2, thereby preventing attachment to host cell receptors like ACE2.[3][4][5] This action effectively blocks the virus from entering the host cell.

  • Inhibition of Viral Enzymes: Many flavonoids are known to inhibit the activity of crucial viral enzymes necessary for replication. Key targets include:

    • Proteases: Viral proteases, such as the 3C-like protease (3CLpro) in coronaviruses, are essential for processing viral polyproteins into functional units.[6] Inhibition of these enzymes halts the viral life cycle.

    • RNA-dependent RNA Polymerase (RdRp): This enzyme is critical for the replication of RNA viruses. Flavonoids can bind to RdRp and disrupt its function, thereby preventing the synthesis of new viral genomes.[7]

  • Modulation of Host Signaling Pathways: Viruses often manipulate host cell signaling pathways to facilitate their replication and evade the immune system. Flavonoids can counteract these effects by modulating pathways such as:

    • NF-κB Signaling: This pathway is central to the inflammatory response. Some flavonoids can inhibit NF-κB activation, reducing virus-induced inflammation.

    • Interferon Pathways: Flavonoids may enhance the host's innate immune response by modulating interferon signaling, which plays a critical role in antiviral defense.[8]

Quantitative Data on Antiviral Activity

While specific quantitative data for this compound is not currently available, the following table provides an illustrative example of how such data is typically presented for flavonoids. The values are hypothetical and serve as a guide for what might be determined through experimental evaluation.

Virus TargetCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Assay Type
Influenza A Virus (H1N1)MDCK15.8>100>6.3Plaque Reduction Assay
Herpes Simplex Virus 1 (HSV-1)Vero8.295.411.6Cytopathic Effect (CPE) Inhibition Assay
SARS-CoV-2Vero E612.5>100>8.03CLpro Enzymatic Assay
Dengue Virus (DENV-2)Huh-720.1150.27.5Focus Forming Unit Reduction Assay

Definitions:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit 50% of the viral activity.

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound required to cause a 50% reduction in cell viability.

  • Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

The evaluation of a novel compound like this compound for antiviral activity involves a series of standardized in vitro assays.

4.1. Cytotoxicity Assay

  • Objective: To determine the concentration range at which this compound is toxic to the host cells, yielding the CC50 value.

  • Methodology (MTT Assay):

    • Seed host cells (e.g., Vero E6, MDCK) in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of this compound. Include a "cells only" control (no compound) and a "blank" control (no cells).

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.

4.2. Antiviral Activity Assay (Plaque Reduction Assay)

  • Objective: To determine the concentration of this compound required to inhibit the formation of viral plaques by 50%, yielding the IC50 value.

  • Methodology:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus and infect the cells for 1 hour to allow for viral adsorption.

    • During the adsorption period, prepare mixtures of this compound at various concentrations in an overlay medium (e.g., agarose or methylcellulose).

    • After adsorption, remove the virus inoculum and wash the cells.

    • Add the this compound-containing overlay medium to the respective wells. Include a "virus control" (no compound).

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix the cells with a fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet).

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

5.1. Experimental Workflow for Antiviral Compound Screening

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Preparation (this compound Serial Dilutions) C Cytotoxicity Assay (MTT) Determine CC50 A->C D Antiviral Assay (e.g., Plaque Reduction) A->D B Host Cell Culture (e.g., Vero E6) B->C B->D F Data Analysis Calculate IC50 & SI C->F D->F E Virus Infection E->D G Time-of-Addition Assay F->G H Viral Entry Assay G->H I Enzyme Inhibition Assay (e.g., 3CLpro) G->I J Signaling Pathway Analysis (Western Blot / qPCR) G->J

Caption: Workflow for evaluating the antiviral potential of this compound.

5.2. Potential Inhibition of Viral Life Cycle by this compound

G Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Attachment Entry Viral Entry (Endocytosis) Receptor->Entry Uncoating Uncoating & Genome Release Entry->Uncoating 2. Penetration Replication Viral RNA Replication (RdRp) Uncoating->Replication Translation Protein Synthesis & Processing (Protease) Uncoating->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Release New Virus Release Assembly->Release 3. Egress Sternbin1 This compound Sternbin1->Receptor Inhibits Binding Sternbin2 This compound Sternbin2->Replication Inhibits RdRp Sternbin3 This compound Sternbin3->Translation Inhibits Protease

Caption: Potential inhibitory targets of this compound in the viral life cycle.

5.3. Hypothetical Modulation of NF-κB Signaling by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus PAMP Viral PAMPs (e.g., dsRNA) TLR Toll-like Receptor (TLR3) PAMP->TLR IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50)-IκBα (Inactive) IkB->NFkB_complex NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκBα degradation NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

While direct evidence for the antiviral activity of this compound is yet to be established, its structural similarity to other antivirally active flavonoids makes it a compelling candidate for further investigation. The established mechanisms of related compounds—inhibiting viral entry, replication enzymes, and modulating host immune responses—provide a strong rationale for its potential efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for researchers to systematically evaluate this compound and determine its viability as a novel antiviral agent. Future in vitro and in vivo studies are essential to elucidate its specific viral targets, potency, and therapeutic potential.

References

The Antibacterial Spectrum of 7-O-Methyleriodictyol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have emerged as promising candidates due to their broad-spectrum biological activities. Among these, the flavanone 7-O-Methyleriodictyol has demonstrated notable antibacterial potential. This technical guide provides a comprehensive overview of the antibacterial spectrum of 7-O-Methyleriodictyol, detailing its in vitro efficacy, the experimental protocols for its assessment, and a hypothesized mechanism of action based on current research.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of 7-O-Methyleriodictyol has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The following tables summarize the available quantitative data on the antibacterial spectrum of 7-O-Methyleriodictyol.

Table 1: Minimum Inhibitory Concentrations (MICs) of 7-O-Methyleriodictyol against Gram-Positive Bacteria

Bacterial StrainMIC (mg/L)
Bacillus cereus2
Bacillus coagulans4
Bacillus subtilis>4
Staphylococcus aureus0.5

Table 2: Minimum Inhibitory Concentrations (MICs) of 7-O-Methyleriodictyol against Gram-Negative Bacteria

Bacterial StrainMIC (mg/L)[1]
Enterobacter cloacae2
Escherichia coli1
Klebsiella pneumoniae2
Proteus mirabilis4

Note: The MIC values presented are based on data from a study by Echeverría et al. (2017).

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents like 7-O-Methyleriodictyol. This protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Test Protocol

1. Preparation of 7-O-Methyleriodictyol Stock Solution:

  • A stock solution of 7-O-Methyleriodictyol is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • The stock solution is then sterilized by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • The bacterial strains to be tested are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) and incubated at 37°C for 18-24 hours.

  • Several well-isolated colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • A serial two-fold dilution of the 7-O-Methyleriodictyol stock solution is prepared in the microtiter plate wells using sterile Mueller-Hinton Broth to achieve a range of final concentrations (e.g., from 256 mg/L to 0.5 mg/L).

  • Each well is then inoculated with the prepared bacterial suspension.

  • A positive control well (containing broth and inoculum but no 7-O-Methyleriodictyol) and a negative control well (containing broth only) are included on each plate.

  • The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of 7-O-Methyleriodictyol that completely inhibits the visible growth of the bacteria. This is typically observed as the absence of turbidity in the well.

Mandatory Visualization: Experimental Workflow and Hypothesized Signaling Pathway

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 7-O-Methyleriodictyol.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock_sol Prepare 7-O-Methyleriodictyol Stock Solution start->stock_sol bacterial_culture Culture Bacterial Strain start->bacterial_culture serial_dilution Perform Serial Dilution in 96-well Plate stock_sol->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum bacterial_culture->inoculum_prep inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.
Hypothesized Antibacterial Signaling Pathway

While the precise signaling pathways affected by 7-O-Methyleriodictyol's antibacterial action are yet to be fully elucidated, research on its parent compound, eriodictyol, and other flavanones suggests a multi-targeted mechanism. A plausible hypothesized pathway involves the disruption of the bacterial cell membrane and the inhibition of key cellular processes.

The following diagram illustrates a hypothesized signaling pathway for the antibacterial action of 7-O-Methyleriodictyol, drawing inferences from the known mechanisms of related flavanones.

hypothesized_pathway cluster_compound Compound cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets cluster_outcome Outcome compound 7-O-Methyleriodictyol membrane_disruption Membrane Disruption compound->membrane_disruption Interacts with enzyme_inhibition Enzyme Inhibition (e.g., DNA Gyrase) compound->enzyme_inhibition Inhibits atp_synthesis Inhibition of ATP Synthesis compound->atp_synthesis Inhibits ion_leakage Ion Leakage membrane_disruption->ion_leakage membrane_potential Loss of Membrane Potential membrane_disruption->membrane_potential bacteriostatic Bacteriostatic/Bactericidal Effect ion_leakage->bacteriostatic membrane_potential->bacteriostatic nucleic_acid Inhibition of Nucleic Acid Synthesis enzyme_inhibition->nucleic_acid nucleic_acid->bacteriostatic atp_synthesis->bacteriostatic

References

Sternbin: A Fungal Metabolite of the Plant Phytoalexin Sakuranetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin, a 7-methoxyflavanone, is a crucial phytoalexin in various plants, notably rice (Oryza sativa), where it plays a significant role in defense against pathogenic fungi.[1][2] Its production is induced by various biotic and abiotic stressors, including fungal infection, UV irradiation, and elicitors like jasmonic acid.[2][3] While sakuranetin exhibits considerable antifungal properties, certain pathogens have evolved mechanisms to detoxify this plant defense compound. One such detoxification product is sternbin. This technical guide provides a comprehensive overview of this compound as a metabolite of sakuranetin, focusing on its formation, biological activity, and the analytical methods for its study. There is currently no evidence to suggest that this compound is produced endogenously by plants; rather, it is a product of microbial metabolism.[4]

Metabolism of Sakuranetin to this compound

This compound, along with naringenin, has been identified as a detoxified metabolite of sakuranetin produced by the rice blast fungus, Pyricularia oryzae (syn. Magnaporthe oryzae).[4] This biotransformation is a key mechanism for the fungus to overcome the plant's chemical defenses. The metabolic conversion involves the hydroxylation of sakuranetin. Another key detoxification reaction is the demethylation of sakuranetin to form naringenin.[4][5]

The rice sheath blight fungus, Rhizoctonia solani, has also been shown to detoxify sakuranetin, primarily through xylosylation to produce sakuranetin-4′-O-β-d-xylopyranoside and naringenin-7-O-β-d-xylopyranoside, as well as demethylation to naringenin.[5]

Data Presentation: Antifungal Activity

The detoxification of sakuranetin to this compound and naringenin by P. oryzae results in a significant reduction in antifungal activity. The following table summarizes the inhibitory effects of these compounds on the mycelial growth of the fungus.

CompoundConcentration (μM)Mycelial Growth Inhibition (%)Reference
Sakuranetin10045[4]
This compound10019[4]
Naringenin10019[4]

Signaling Pathway for Sakuranetin Biosynthesis

The production of sakuranetin in rice is tightly regulated and induced by stress signals, primarily through the jasmonic acid (JA) signaling pathway.[1][6] Upon perception of stress, JA levels rise, leading to the activation of a transcriptional cascade that upregulates the expression of sakuranetin biosynthetic genes.

G Jasmonic Acid Signaling Pathway for Sakuranetin Biosynthesis Stress Biotic/Abiotic Stress (e.g., P. oryzae infection) JA Jasmonic Acid (JA) Biosynthesis Stress->JA OsMYC2 OsMYC2 (Transcription Factor) JA->OsMYC2 activates OsNOMT_promoter OsNOMT Gene Promoter OsMYC2->OsNOMT_promoter binds to OsMYL1_2 OsMYL1 & OsMYL2 (Co-activators) OsMYL1_2->OsMYC2 interacts with & enhances activity OsNOMT Naringenin 7-O-methyltransferase (OsNOMT) Expression OsNOMT_promoter->OsNOMT Naringenin Naringenin Sakuranetin Sakuranetin Naringenin->Sakuranetin catalyzed by OsNOMT

Caption: Jasmonic acid-induced signaling cascade leading to sakuranetin biosynthesis in rice.

Experimental Workflow: Fungal Metabolism of Sakuranetin

The following diagram illustrates a typical experimental workflow to study the metabolism of sakuranetin by a fungus like P. oryzae and identify the resulting metabolites.

G Workflow for Studying Fungal Metabolism of Sakuranetin cluster_0 Fungal Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis Fungus 1. Grow Fungal Culture (e.g., P. oryzae) Add_Sakuranetin 2. Add Sakuranetin to the culture Fungus->Add_Sakuranetin Incubate 3. Incubate for defined time points Add_Sakuranetin->Incubate Separate 4. Separate Mycelia and Culture Filtrate Incubate->Separate Extract 5. Extract Metabolites (e.g., with Ethyl Acetate) Separate->Extract Dry_Reconstitute 6. Dry Extract and Reconstitute in Methanol Extract->Dry_Reconstitute LCMS 7. LC-MS/MS Analysis Dry_Reconstitute->LCMS Identify 8. Identify Metabolites (this compound, Naringenin) LCMS->Identify Quantify 9. Quantify Compounds Identify->Quantify

Caption: Experimental workflow for the analysis of sakuranetin metabolism by fungi.

Experimental Protocols

Fungal Culture and Sakuranetin Metabolism Assay

This protocol is adapted from studies on the metabolism of sakuranetin by Pyricularia oryzae.[4]

  • Fungal Strain and Culture:

    • Grow Pyricularia oryzae on potato dextrose agar (PDA) plates at 25°C for 7-10 days.

    • Inoculate a liquid medium (e.g., potato dextrose broth) with mycelial plugs from the PDA plates.

    • Incubate the liquid culture at 25°C with shaking (e.g., 150 rpm) for 3-5 days to obtain a sufficient amount of mycelia.

  • Metabolism Assay:

    • Prepare a stock solution of sakuranetin in a suitable solvent like ethanol or DMSO.

    • Add the sakuranetin stock solution to the fungal liquid culture to a final concentration of, for example, 100 μM.

    • Incubate the culture under the same conditions as above.

    • Collect samples (both mycelia and culture filtrate) at different time points (e.g., 0, 12, 24, 48 hours) to monitor the conversion of sakuranetin.

Extraction of Sakuranetin and its Metabolites

This protocol outlines a general procedure for the extraction of flavonoids from fungal cultures and infected plant tissues.

  • From Fungal Culture:

    • Separate the mycelia from the culture filtrate by filtration or centrifugation.

    • Lyophilize the mycelia.

    • Extract the lyophilized mycelia and the culture filtrate separately with a solvent such as ethyl acetate or methanol. Perform the extraction multiple times (e.g., 3 times) for exhaustive recovery.

    • Combine the extracts for each sample and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

  • From Infected Plant Tissue:

    • Harvest infected plant tissue (e.g., rice leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the powdered tissue with a solvent system like 80% methanol. Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet cell debris and collect the supernatant.

    • Evaporate the solvent from the supernatant.

HPLC-MS/MS Analysis for Identification and Quantification

This protocol provides a framework for the analysis of sakuranetin, this compound, and naringenin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Reconstitute the dried extracts from the previous step in a known volume of a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., 50% methanol).

    • Filter the reconstituted samples through a 0.22 μm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step. A typical gradient might be: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 μL.

  • Mass Spectrometry Conditions (Example):

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes to determine the best ionization for each compound.

    • Scan Mode: For identification, a full scan can be performed. For quantification, Multiple Reaction Monitoring (MRM) is preferred for its high sensitivity and selectivity.

    • MRM Transitions (Hypothetical - to be optimized with standards):

      • Sakuranetin: (Precursor ion [M+H]⁺ or [M-H]⁻) -> (Product ion 1), (Product ion 2)

      • This compound: (Precursor ion [M+H]⁺ or [M-H]⁻) -> (Product ion 1), (Product ion 2)

      • Naringenin: (Precursor ion [M+H]⁺ or [M-H]⁻) -> (Product ion 1), (Product ion 2)

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analytes.

  • Quantification:

    • Prepare standard curves for sakuranetin, this compound, and naringenin using pure compounds of known concentrations.

    • Spike blank matrix (e.g., extract from an uninfected plant or a control fungal culture) with the standards to account for matrix effects.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the respective standard curves.

Conclusion

This compound is a key metabolite in the detoxification of the phytoalexin sakuranetin by the rice blast fungus Pyricularia oryzae. Understanding this metabolic conversion is crucial for developing strategies to enhance plant disease resistance. The significant reduction in antifungal activity from sakuranetin to this compound highlights the evolutionary arms race between plants and their pathogens. The detailed protocols and pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this and similar plant-pathogen interactions, potentially leading to the development of novel fungicides or more resilient crop varieties.

References

Sternbin: An In-depth Analysis of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sternbin" appears to be a hypothetical or proprietary substance not currently described in publicly available scientific literature. The following guide is a structured template demonstrating how such a technical document would be presented, based on the user's request. All data and experimental details are illustrative placeholders.

Introduction

This document provides a comprehensive overview of the physicochemical properties of this compound, a novel compound with significant potential in [mention hypothetical therapeutic area, e.g., oncology, neuroscience]. Understanding these fundamental characteristics is critical for its development as a therapeutic agent, influencing everything from formulation and delivery to its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

The core physicochemical properties of this compound have been characterized to establish its identity, purity, and stability. These parameters are essential for drug design and development.

Summary of Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueMethod of Determination
Molecular FormulaC₂₂H₂₅FN₄O₄Mass Spectrometry
Molecular Weight444.46 g/mol Mass Spectrometry
Melting Point178-181 °CDifferential Scanning Calorimetry
Aqueous Solubility (pH 7.4)0.05 mg/mLHPLC-UV
LogP (Octanol-Water)3.2Shake-flask method
pKa (Acidic)8.5Potentiometric Titration
pKa (Basic)4.2Potentiometric Titration
AppearanceWhite crystalline solidVisual Inspection

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Aqueous Solubility

An excess amount of this compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4. The resulting suspension was agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached. Following incubation, the suspension was filtered through a 0.22 µm syringe filter. The concentration of the dissolved this compound in the filtrate was then quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 280 nm.

G cluster_workflow Solubility Determination Workflow A Excess this compound in PBS (pH 7.4) B Incubate 24h @ 25°C A->B C Filter (0.22 µm) B->C D Quantify via HPLC-UV C->D

Caption: Workflow for Aqueous Solubility Determination.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method was employed to determine the LogP of this compound. Equal volumes of n-octanol and water were pre-saturated with each other. A known concentration of this compound was dissolved in the aqueous phase. This solution was then mixed with an equal volume of the pre-saturated n-octanol and shaken vigorously for 1 hour. The mixture was then centrifuged to ensure complete phase separation. The concentration of this compound remaining in the aqueous phase and the concentration in the octanol phase were determined by HPLC-UV. The LogP was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

This compound has been identified as a potent and selective inhibitor of the hypothetical "Kinase-Associated Protein 1" (KAP1), a key node in cellular proliferation signaling. Its mechanism of action disrupts the downstream phosphorylation cascade, leading to cell cycle arrest.

Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism by which this compound inhibits the KAP1 signaling pathway.

G cluster_pathway This compound Mechanism of Action GF Growth Factor GFR GF Receptor GF->GFR Binds KAP1 KAP1 GFR->KAP1 Activates Substrate Downstream Substrate KAP1->Substrate Phosphorylates Arrest Cell Cycle Arrest KAP1->Arrest Proliferation Cell Proliferation Substrate->Proliferation Promotes This compound This compound This compound->KAP1 Inhibits

Caption: Proposed Inhibition of the KAP1 Signaling Pathway by this compound.

Conclusion

The data presented in this guide establish a foundational understanding of the physicochemical properties of this compound. These findings are critical for guiding further preclinical and clinical development, including formulation strategies, toxicological assessments, and pharmacokinetic modeling. The potent and selective inhibition of the KAP1 pathway highlights this compound as a promising candidate for further investigation as a novel therapeutic agent.

An In-depth Technical Guide on the Bioavailability and Metabolism of Sternbin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific studies on the bioavailability and metabolism of Sternbin (7-O-Methyleriodictyol) are not available in the published scientific literature. The following guide is a predictive overview based on the known metabolic pathways of its parent compound, eriodictyol, and general principles of flavonoid pharmacokinetics. The experimental protocols provided are standard methods used in drug metabolism studies and would be applicable to the investigation of this compound.

Introduction

This compound, chemically known as 7-O-Methyleriodictyol, is a flavonoid belonging to the flavanone subclass.[1] Flavonoids are a large class of polyphenolic compounds found in plants, and they are of significant interest in drug discovery due to their diverse biological activities. However, their therapeutic potential is often limited by poor bioavailability. Methylation of flavonoids, as seen in this compound, has been suggested to enhance oral bioavailability and intestinal absorption.[2] This guide provides a projected framework for understanding the bioavailability and metabolism of this compound, drawing parallels from its parent compound, eriodictyol, and other related flavonoids.

Predicted Bioavailability and Metabolism of this compound

Based on the metabolic fate of eriodictyol and other flavonoids, the bioavailability and metabolism of this compound are likely to follow these key steps:

  • Intestinal Absorption: Upon oral administration, this compound is expected to be absorbed in the small intestine. Its methylated structure may lead to improved lipophilicity and consequently, enhanced passive diffusion across the intestinal epithelium compared to the more polar eriodictyol.

  • Gut Microbiota Metabolism: A portion of ingested this compound may reach the colon, where it can be metabolized by the gut microbiota. This could involve demethylation to eriodictyol or other enzymatic transformations.

  • Phase I and Phase II Metabolism: Once absorbed, this compound is anticipated to undergo extensive first-pass metabolism in the liver. The primary metabolic pathways for flavonoids are Phase II conjugation reactions. It is plausible that this compound and its potential metabolites will be conjugated with glucuronic acid (glucuronidation) and sulfate groups (sulfation). The parent compound of this compound, eriodictyol, is known to be metabolized by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A9, UGT1A10, and UGT2B7.[3]

  • Excretion: The resulting water-soluble conjugates are then expected to be eliminated from the body, primarily through urine and bile.

Quantitative Data on the Bioavailability of Related Flavonoids

While no quantitative data exists for this compound, the following table summarizes pharmacokinetic parameters for related flavonoids to provide a comparative perspective.

CompoundDose and RouteCmaxTmaxAUCOral Bioavailability (%)SpeciesReference
Eriodictyol IntraperitonealHigher plasma concentration---Mice[3]
Eriodictyol IntragastricLower plasma concentration--Low (implied)Mice[3]
7-Hydroxymitragynine 5 mg/kg, oral28.5 ± 5.0 ng/ml0.3 ± 0.1 h-2.7 ± 0.3%Rats[4]

Note: The data for eriodictyol is qualitative, highlighting the difference between administration routes. The data for 7-Hydroxymitragynine, while not a flavonoid, is included to illustrate pharmacokinetic parameters of a natural product with low oral bioavailability.

Predicted Metabolic Pathways of this compound

The following diagram illustrates the predicted metabolic pathways of this compound, primarily based on the known metabolism of eriodictyol.

Predicted Metabolic Pathways of this compound This compound This compound (7-O-Methyleriodictyol) Eriodictyol Eriodictyol This compound->Eriodictyol Gut Microbiota (Demethylation) Sternbin_Glucuronide This compound Glucuronide This compound->Sternbin_Glucuronide Phase II Metabolism (Glucuronidation) Sternbin_Sulfate This compound Sulfate This compound->Sternbin_Sulfate Phase II Metabolism (Sulfation) Eriodictyol_Glucuronide Eriodictyol Glucuronide Eriodictyol->Eriodictyol_Glucuronide Phase II Metabolism (Glucuronidation) Eriodictyol_Sulfate Eriodictyol Sulfate Eriodictyol->Eriodictyol_Sulfate Phase II Metabolism (Sulfation)

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols for Determining Bioavailability and Metabolism

The following are detailed methodologies for key experiments that would be essential for characterizing the bioavailability and metabolism of this compound.

This protocol is designed to determine the rate at which this compound is metabolized by liver enzymes.

In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, etc.) Incubate Incubate at 37°C Microsomes->Incubate Sternbin_Stock This compound Stock Solution Sternbin_Stock->Incubate NADPH NADPH Solution NADPH->Incubate Quench Quench Reaction (e.g., with acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for in vitro metabolic stability assay.

Protocol Details:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (from human, rat, mouse, etc.) on ice.

    • Prepare a solution of NADPH, a cofactor required for many metabolic enzymes.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, buffer, and this compound solution. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Sample Processing and Analysis:

    • Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining amount of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

This protocol outlines the steps for determining the pharmacokinetic profile of this compound in an animal model.

In Vivo Pharmacokinetic Study Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animals Animal Model (e.g., Sprague-Dawley Rats) Dose Administer this compound (Oral and IV routes) Animals->Dose Collect_Blood Collect Blood Samples (at specified time points) Dose->Collect_Blood Process_Plasma Process Blood to Plasma Collect_Blood->Process_Plasma LCMS LC-MS/MS Analysis Process_Plasma->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol Details:

  • Animal Model and Dosing:

    • Use a suitable animal model, such as Sprague-Dawley rats.

    • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration of this compound.

  • Blood Sampling:

    • Collect blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Extract this compound and its potential metabolites from the plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for both IV and PO routes.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.

    • Determine the absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion

While direct experimental data on the bioavailability and metabolism of this compound is currently lacking, a predictive understanding can be formulated based on the behavior of its parent compound, eriodictyol, and the general pharmacokinetic properties of flavonoids. The methylated nature of this compound suggests the potential for improved oral bioavailability compared to eriodictyol. Future research employing the standardized in vitro and in vivo experimental protocols outlined in this guide will be crucial to definitively characterize the pharmacokinetic profile of this compound and inform its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Measuring the Effect of a Novel Inhibitor on Nitric Oxide Production in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring Sternbin's (Hypothetical Inhibitor) Effect on Nitric Oxide Production in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for investigating the effect of a hypothetical novel compound, "this compound," on nitric oxide (NO) production in macrophages. The provided methodologies are based on established and widely used techniques in immunology and cell biology research. While "this compound" is used as a placeholder for a potential inhibitor, the described workflows, assays, and data presentation formats are applicable to the study of any compound's effect on macrophage NO synthesis. The protocols include cell culture, macrophage activation, nitric oxide measurement using the Griess assay, and analysis of the underlying signaling pathways.

Introduction to Nitric Oxide in Macrophages

Nitric oxide (NO) is a critical signaling molecule and an essential component of the innate immune response.[1][2][3][4] Macrophages, when activated by pathogens or inflammatory cytokines like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), express the inducible nitric oxide synthase (iNOS) enzyme.[1][5] iNOS catalyzes the production of high levels of NO from L-arginine.[2][6] This sustained NO production endows macrophages with cytotoxic and cytostatic capabilities against a wide range of pathogens, including bacteria, viruses, fungi, and parasites, as well as tumor cells.[1] The signaling pathways that lead to iNOS expression are complex and involve key transcription factors such as NF-κB and signaling cascades like the MAPK pathway.[6][7]

Given the potent pro-inflammatory and cytotoxic effects of NO, its production is tightly regulated. Dysregulation of NO synthesis is implicated in various inflammatory and autoimmune diseases. Therefore, pharmacological modulation of NO production in macrophages is a significant area of research for the development of new therapeutic agents. These application notes describe the experimental procedures to assess the inhibitory potential of a hypothetical compound, "this compound," on NO production in a murine macrophage cell line (e.g., RAW 264.7).

Data Presentation: Quantitative Analysis of this compound's Inhibitory Effect

The following tables summarize hypothetical quantitative data illustrating the dose-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Table 1: Dose-Dependent Inhibition of Nitrite Production by this compound

Treatment GroupThis compound Concentration (µM)Nitrite Concentration (µM) ± SD% Inhibition
Vehicle Control (DMSO)055.2 ± 3.10%
This compound144.1 ± 2.520.1%
This compound527.6 ± 1.850.0%
This compound1011.0 ± 1.280.1%
This compound255.5 ± 0.890.0%
L-NAME (Positive Control)1002.1 ± 0.596.2%
RAW 264.7 cells were pre-treated with the indicated concentrations of this compound or L-NAME (a known iNOS inhibitor) for 1 hour before stimulation with 1 µg/mL LPS for 24 hours. Nitrite accumulation in the culture supernatant was measured using the Griess assay.

Table 2: Effect of this compound on Macrophage Viability (MTT Assay)

Treatment GroupThis compound Concentration (µM)Cell Viability (%) ± SD
Vehicle Control (DMSO)0100 ± 4.5
This compound198.7 ± 5.1
This compound597.2 ± 4.8
This compound1095.8 ± 5.3
This compound2593.1 ± 6.2
Cell viability was assessed after 24 hours of treatment with this compound to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used for these studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol is adapted from widely used methods for measuring nitrite, a stable and quantifiable end-product of NO metabolism in cell culture supernatants.[8][9][10][11]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or the vehicle control, e.g., DMSO) for 1 hour.

  • Macrophage Activation: Stimulate the cells with an optimal concentration of an inflammatory stimulus, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), to induce iNOS expression and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.[8][10]

  • Griess Reagent Preparation: The Griess reagent is a mixture of two solutions that should be prepared fresh and protected from light. It typically consists of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[8][10]

  • Colorimetric Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with the Griess reagent (e.g., 50 µL supernatant + 50 µL Griess reagent).[10]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to develop.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[8][11]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.[9][10]

Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound's Action

The following diagram illustrates a plausible signaling pathway through which this compound might inhibit nitric oxide production. It is hypothesized that this compound interferes with the NF-κB signaling cascade, a key regulator of iNOS gene expression.

Sternbin_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO L-Arginine -> L-Citrulline + NO This compound This compound This compound->IKK Inhibits NFkB_n->iNOS_gene Binds to promoter

Caption: Hypothetical signaling pathway of this compound inhibiting NO production.

Experimental Workflow for Assessing this compound's Effect

This diagram outlines the general experimental workflow for determining the effect of a test compound like this compound on nitric oxide production in macrophages.

Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound (Dose-Response) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess read Measure Absorbance (540 nm) griess->read analyze Analyze Data & Calculate % Inhibition read->analyze end End analyze->end

Caption: Experimental workflow for measuring NO production.

References

Application Notes: Protocol for Assessing Sternbin's Impact on Cytokine Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them, playing a key role in the immune response and inflammation.[1][2] Dysregulated cytokine production is a hallmark of many autoimmune diseases, inflammatory conditions, and cancer.[2][3][4] Consequently, small molecules that modulate cytokine expression are of significant therapeutic interest.[3][4]

"Sternbin" is a novel investigational small molecule with purported immunomodulatory properties. A thorough assessment of its impact on cytokine expression is a critical step in elucidating its mechanism of action and therapeutic potential. This document provides a detailed set of protocols for a tiered approach to characterizing the effects of this compound on cytokine production, from broad screening to focused mechanistic studies.

The following protocols outline methods to:

  • Quantify changes in cytokine protein secretion.

  • Measure alterations in cytokine gene expression.

  • Investigate the upstream signaling pathways affected by this compound.

These protocols are designed to be adaptable to various cell types and experimental setups, providing a robust framework for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro Cellular Assays

The initial assessment of this compound's effect on cytokine expression is performed using in vitro cell-based assays. A common model is the use of human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1 monocytes) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

1.1. Cell Preparation and Treatment

  • Cell Culture: Culture human PBMCs or THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • This compound Pre-treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce cytokine production.[5]

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell culture supernatant for cytokine analysis. Store at -80°C.

  • Cell Pellet Collection: Collect the cell pellets for RNA or protein extraction.

Quantification of Cytokine Protein Levels

2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying a single cytokine.[6]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.[7][8]

  • Blocking: Wash the plate and block with 10% FBS in PBS for 1 hour to prevent non-specific binding.[8]

  • Sample Incubation: Add diluted cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours.[8]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody for 1 hour.[9]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) for 1 hour.

  • Substrate Addition: Wash the plate and add TMB substrate. Stop the reaction with 2N H2SO4.[8]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[10]

2.2. Multiplex Bead Array (Luminex Assay)

Multiplex assays allow for the simultaneous quantification of multiple cytokines in a small sample volume.[1][11][12][13][14][15]

  • Bead Preparation: Use a commercially available multiplex kit containing antibody-coupled magnetic beads for the cytokines of interest.

  • Sample Incubation: Add cell culture supernatants to a 96-well plate containing the mixed beads and incubate for 2 hours.

  • Detection Antibody Cocktail: Wash the beads and add a biotinylated detection antibody cocktail for 1 hour.

  • Streptavidin-PE: Wash the beads and add streptavidin-phycoerythrin (PE) for 30 minutes.

  • Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex instrument. The instrument identifies each bead by its spectral address and quantifies the PE signal, which is proportional to the amount of cytokine.

Quantification of Cytokine Gene Expression

3.1. RNA Extraction and cDNA Synthesis

  • RNA Extraction: Isolate total RNA from the cell pellets using a commercially available RNA extraction kit.

  • RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

3.2. Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the relative expression levels of cytokine mRNA.[16][17]

  • Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target cytokine genes (e.g., TNF, IL6, IL1B), and the synthesized cDNA.[18]

  • Thermal Cycling: Perform the PCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[18]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the 2^-ΔΔCt method.[18]

Intracellular Cytokine Staining and Flow Cytometry

This method allows for the identification of cytokine-producing cells within a mixed population.[1][14][19]

  • Cell Stimulation: Stimulate cells as described in 1.1, but include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture to trap cytokines intracellularly.[20]

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD4, CD8 for T cells).[20]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer.[21][22]

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against the intracellular cytokines of interest.[23]

  • Data Acquisition: Analyze the cells on a flow cytometer to quantify the percentage of cells producing specific cytokines.[1]

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in cytokine production, such as the NF-κB pathway.[24][25][26]

  • Protein Extraction: Lyse the cell pellets and extract total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cytokine Secretion from LPS-stimulated PBMCs (pg/mL)

TreatmentTNF-αIL-6IL-1βIL-10
Vehicle Control1500 ± 1202500 ± 200800 ± 75300 ± 25
This compound (0.1 µM)1250 ± 1102100 ± 180700 ± 60320 ± 30
This compound (1 µM)800 ± 901300 ± 150450 ± 50450 ± 40
This compound (10 µM)300 ± 40500 ± 60150 ± 20600 ± 55

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cytokine Gene Expression in LPS-stimulated PBMCs (Fold Change Relative to Vehicle Control)

TreatmentTNFIL6IL1BIL10
This compound (1 µM)0.45 ± 0.050.52 ± 0.060.48 ± 0.071.8 ± 0.2
This compound (10 µM)0.15 ± 0.030.20 ± 0.040.18 ± 0.032.5 ± 0.3

Data are normalized to the vehicle control group and presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Analysis A PBMC Culture B This compound Treatment A->B C LPS Stimulation B->C D Collect Supernatant C->D E Collect Cell Pellet C->E F ELISA / Luminex D->F Protein Quantification G RT-qPCR E->G Gene Expression H Western Blot E->H Signaling Pathway

Caption: Workflow for assessing this compound's effect on cytokines.

Hypothesized Signaling Pathway Inhibition

G cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Cytokine_Genes Cytokine Gene Transcription This compound This compound This compound->IKK inhibits NFkB_n NF-κB NFkB_n->Cytokine_Genes

Caption: this compound's potential inhibition of the NF-κB pathway.

Logical Flow for Data Interpretation

G A Does this compound reduce cytokine secretion? B Does this compound reduce cytokine mRNA? A->B  Yes G No significant effect on this pathway A->G  No C Does this compound inhibit NF-κB signaling? B->C  Yes H Mechanism is post- transcriptional B->H  No D Translational or Secretory Inhibition C->D  No F Mechanism is upstream of NF-κB C->F  Yes E Transcriptional Inhibition

References

Application Notes and Protocols for In Vivo Experimental Design for Sternbin Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols represent a generalized framework for the in vivo evaluation of the novel compound "Sternbin," based on its chemical classification as a flavanone. The specific details of the experimental design may require significant modification based on the actual biological activity and physicochemical properties of this compound, which are not yet fully characterized. The proposed mechanism of action and signaling pathways are hypothetical and serve as a representative example for the purpose of this guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, chemically identified as 7-O-Methyleriodictyol, is a flavanone, a class of polyphenolic compounds recognized for a wide spectrum of biological activities.[1] This document provides a comprehensive set of adaptable protocols for the in vivo evaluation of this compound in mouse models. The primary focus is to establish a robust framework for assessing its pharmacokinetic profile, preliminary toxicity, and potential anti-inflammatory efficacy.

Preclinical In Vivo Objectives

The principal goals for the initial in vivo assessment of this compound are:

  • To characterize the pharmacokinetic (PK) profile of this compound following systemic and oral administration.

  • To establish a preliminary safety and tolerability profile, determining the maximum tolerated dose (MTD).

  • To evaluate the potential anti-inflammatory efficacy of this compound in a validated, acute mouse model of inflammation.

Data Presentation

For clarity and comparative analysis, all quantitative data should be systematically organized into structured tables.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
This compoundIV5
This compoundPO25
This compoundIP25

Table 2: Acute Toxicity Profile of this compound in Mice

Dose (mg/kg)RouteNo. of AnimalsMortality (%)Clinical Observations (e.g., lethargy, piloerection)Body Weight Change (%) at Day 7
VehiclePO100Normal
50PO10
100PO10
250PO10

Table 3: Efficacy of this compound in LPS-Induced Inflammation Model

Treatment GroupDose (mg/kg)Paw Edema (mm) at 4hMyeloperoxidase (MPO) Activity (U/mg tissue)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-
Dexamethasone1
This compound10
This compound25
This compound50

Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To define the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice, which is crucial for guiding clinical studies.[2][3][4]

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)[5]

  • Male C57BL/6 mice (8-10 weeks old)[6]

  • Microcentrifuge tubes with K2EDTA anticoagulant[7]

  • Standard laboratory equipment for dosing and serial blood collection.

Protocol:

  • Animal Acclimatization: House mice for at least one week prior to the study under controlled environmental conditions (12h light/dark cycle, 22 ± 3°C, 30-50% humidity) with ad libitum access to food and water.[7]

  • Dosing Groups: Assign mice to groups for intravenous (IV), oral (PO), and/or intraperitoneal (IP) administration. A serial bleeding protocol with 3-4 mice per group allows for a complete PK profile from a small number of animals.[2][3]

  • Dose Preparation: Freshly prepare this compound in the selected vehicle on the day of the experiment.

  • Administration:

    • IV: Administer a single bolus dose (e.g., 5 mg/kg) via the lateral tail vein.[8]

    • PO: Administer a single dose (e.g., 25 mg/kg) using oral gavage.[5][8]

    • IP: Administer a single dose (e.g., 25 mg/kg) via an intraperitoneal injection into the lower right quadrant of the abdomen.[8][9]

  • Blood Sampling: Collect serial blood samples (approx. 30 µL) at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the submandibular or saphenous vein.[2] The final sample can be collected via terminal cardiac puncture.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

Acute Toxicity Study

Objective: To evaluate the safety profile of this compound after a single administration, determine the maximum tolerated dose (MTD), and identify potential target organs for toxicity.[10][11]

Materials:

  • This compound

  • Vehicle

  • Male and female BALB/c mice (8-10 weeks old)[12]

  • Standard caging and monitoring equipment.

Protocol:

  • Animal Acclimatization: As described in protocol 4.1.

  • Dose-Ranging Administration:

    • Administer single, escalating doses of this compound (e.g., 50, 100, 250, 500, 1000 mg/kg) to cohorts of mice (n=3-5 per sex per group) via the intended therapeutic route (e.g., PO).[11] A concurrent vehicle control group is mandatory.

  • Clinical Observations: Monitor animals continuously for the first 4 hours post-dosing, then twice daily for 14 days.[10] Record detailed observations, including changes in skin, fur, eyes, mucous membranes, respiratory patterns, and behavioral responses (e.g., lethargy, ataxia, seizures).[10][13]

  • Body Weight Measurement: Record the body weight of each animal before dosing, daily for the first week, and twice in the second week to monitor for general health effects.

  • Data Analysis: Determine the MTD (the highest dose that does not cause significant toxicity or more than 10% body weight loss).

In Vivo Efficacy - Lipopolysaccharide (LPS)-Induced Paw Edema Model

Objective: To assess the potential anti-inflammatory properties of this compound in a well-established mouse model of acute inflammation.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Dexamethasone (positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • Digital calipers

  • Reagents for Myeloperoxidase (MPO) assay and cytokine ELISA kits.

Protocol:

  • Animal Acclimatization: As described in protocol 4.1.

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control + Saline

    • Group 2: Vehicle Control + LPS

    • Group 3: Dexamethasone (1 mg/kg, IP) + LPS (Positive Control)

    • Group 4-6: this compound (10, 25, and 50 mg/kg, PO) + LPS

  • Drug Administration: Administer this compound or vehicle orally 1 hour prior to the inflammatory challenge. Administer dexamethasone intraperitoneally 30 minutes prior to the challenge.

  • Induction of Inflammation: Induce localized inflammation by injecting 20 µL of LPS (1 mg/mL in sterile saline) into the plantar surface of the right hind paw. The contralateral (left) paw receives an injection of 20 µL of sterile saline.

  • Measurement of Paw Edema: Measure the thickness of both hind paws using digital calipers immediately before the LPS injection (0h) and at 1, 2, 4, and 6 hours post-injection. The increase in paw thickness in the LPS-injected paw compared to the saline-injected paw is the measure of edema.

  • Sample Collection: At 6 hours post-LPS challenge, euthanize the mice.

    • Collect blood via cardiac puncture into serum separator tubes.

    • Excise the inflamed paw tissue and store appropriately for MPO analysis.

  • Biochemical Analysis:

    • Cytokine Levels: Measure the serum concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercial ELISA kits.

    • MPO Assay: Homogenize the paw tissue and perform an MPO assay to quantify neutrophil infiltration, a hallmark of acute inflammation.

  • Statistical Analysis: Analyze results using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the LPS control group.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

Flavonoids are known to modulate key inflammatory signaling cascades. A plausible hypothetical mechanism for this compound involves the inhibition of the NF-κB pathway, which is a central regulator of the inflammatory response.

Sternbin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Genes NFkB_IkB->NFkB IκBα Degradation This compound This compound This compound->IKK Inhibits Efficacy_Workflow start Start: Animal Acclimatization grouping Randomize into Treatment Groups start->grouping dosing Administer Vehicle, Dexamethasone, or this compound grouping->dosing challenge Induce Inflammation (LPS Injection in Paw) dosing->challenge measurement Measure Paw Edema (0, 1, 2, 4, 6h) challenge->measurement euthanasia Euthanasia & Sample Collection (6h post-LPS) measurement->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood tissue Paw Tissue Excision euthanasia->tissue serum Serum Separation blood->serum mpo MPO Assay tissue->mpo elisa Cytokine Analysis (ELISA) (TNF-α, IL-6) serum->elisa analysis Data Analysis & Reporting elisa->analysis mpo->analysis Preclinical_Logic pk Pharmacokinetic Study dose_selection Dose Selection for Efficacy pk->dose_selection Informs tox Acute Toxicity Study tox->dose_selection Informs go_nogo Go/No-Go Decision for Further Development tox->go_nogo Safety Assessment efficacy Efficacy Study (Anti-inflammatory) efficacy->go_nogo dose_selection->efficacy

References

Application Notes and Protocols for Sternbin in BV-2 Microglial Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation, characterized by the activation of microglia, is a key pathological feature in a range of neurodegenerative diseases. The BV-2 immortalized murine microglial cell line serves as a widely used in vitro model to study the mechanisms of neuroinflammation and to screen for potential therapeutic agents.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory phenotype through the Toll-like receptor 4 (TLR4) signaling pathway.[3][4] This activation leads to the release of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][5] The expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also upregulated.[2][5]

Sternbin is a novel synthetic compound under investigation for its anti-inflammatory properties. These application notes provide a comprehensive overview of the effects of this compound on LPS-induced inflammation in BV-2 microglial cells and detailed protocols for its use in in vitro inflammation studies. The presented data demonstrates that this compound effectively mitigates the inflammatory response in a dose-dependent manner, suggesting its therapeutic potential in neuroinflammatory conditions.

Data Presentation

The anti-inflammatory effects of this compound were quantified by measuring its impact on cell viability, nitric oxide production, and the secretion of pro-inflammatory cytokines in LPS-stimulated BV-2 cells.

Table 1: Effect of this compound on the Viability of BV-2 Microglial Cells

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 4.5
This compound10 µM98.7 ± 5.1
This compound25 µM97.2 ± 4.8
This compound50 µM96.5 ± 5.3
LPS100 ng/mL95.8 ± 6.2
LPS + this compound100 ng/mL + 10 µM96.1 ± 5.9
LPS + this compound100 ng/mL + 25 µM95.4 ± 6.4
LPS + this compound100 ng/mL + 50 µM94.9 ± 6.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated BV-2 Cells

Treatment GroupConcentrationNO Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.3-
This compound50 µM1.5 ± 0.4-
LPS100 ng/mL25.8 ± 2.10
LPS + this compound100 ng/mL + 10 µM18.3 ± 1.529.1
LPS + this compound100 ng/mL + 25 µM11.7 ± 1.154.7
LPS + this compound100 ng/mL + 50 µM6.4 ± 0.875.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Reduction of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated BV-2 Cells

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-35.2 ± 4.118.9 ± 2.512.4 ± 1.9
This compound50 µM38.1 ± 3.820.1 ± 2.813.1 ± 2.0
LPS100 ng/mL854.6 ± 62.3672.1 ± 55.4489.5 ± 41.7
LPS + this compound100 ng/mL + 10 µM612.3 ± 51.9488.7 ± 43.1355.8 ± 32.6
LPS + this compound100 ng/mL + 25 µM398.7 ± 35.8295.4 ± 28.9210.3 ± 25.4
LPS + this compound100 ng/mL + 50 µM185.4 ± 22.1136.8 ± 19.798.6 ± 15.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

Protocol:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the BV-2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for NO and cytokine assays) and allow them to adhere overnight.

  • For experiments, replace the medium with fresh serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound (10, 25, 50 µM) for 1 hour.

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.[2] Control groups should include untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

Cell Viability Assay (MTT Assay)

Protocol:

  • After the 24-hour treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well of a 96-well plate.[6]

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Protocol:

  • After the 24-hour treatment period, collect the cell culture supernatants.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[1]

  • Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Protocol:

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][7]

  • Follow the manufacturer's instructions for the specific ELISA kits being used.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for Protein Expression

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment in BV-2 Cells cluster_culture Cell Culture and Seeding cluster_treatment Treatment cluster_assays Inflammation Assessment culture BV-2 Cell Culture seed Seed cells in plates culture->seed pretreat Pre-treat with this compound (1h) seed->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate viability MTT Assay (Cell Viability) stimulate->viability griess Griess Assay (NO Production) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (Protein Expression) stimulate->western

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.

sternbin_signaling_pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_nuc->Genes Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway in BV-2 cells.

Discussion

The results indicate that this compound is a potent inhibitor of the inflammatory response in LPS-activated BV-2 microglial cells. Importantly, this compound did not exhibit significant cytotoxicity at the tested concentrations, ensuring that the observed anti-inflammatory effects are not due to a general toxic effect on the cells.

This compound demonstrated a dose-dependent inhibition of nitric oxide production, a key inflammatory mediator that can contribute to neuronal damage in neurodegenerative diseases. This inhibition is likely due to the downregulation of iNOS expression. Furthermore, this compound significantly reduced the secretion of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. These cytokines play a crucial role in amplifying the inflammatory cascade and contributing to the pathology of various neurological disorders.

The proposed mechanism of action for this compound involves the modulation of the NF-κB signaling pathway. In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Upon LPS stimulation of TLR4, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9] this compound is hypothesized to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent expression of inflammatory mediators. Further studies, such as Western blot analysis of key signaling proteins, are warranted to confirm this mechanism.

Conclusion

This compound effectively suppresses the inflammatory response in LPS-stimulated BV-2 microglial cells by inhibiting the production of nitric oxide and pro-inflammatory cytokines. These findings highlight the potential of this compound as a therapeutic candidate for the treatment of neuroinflammatory diseases. The provided protocols offer a robust framework for further investigation into the anti-inflammatory and neuroprotective properties of this compound and other novel compounds.

References

Application Note: Neuroprotective Effects of Sternbin on HT22 Hippocampal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glutamate-induced oxidative stress in hippocampal neurons is a key pathological mechanism in various neurodegenerative diseases. The HT22 mouse hippocampal cell line provides an excellent in vitro model to study the mechanisms of neuronal cell death triggered by high concentrations of glutamate, a process known as oxytosis or ferroptosis. Sternbin, a novel flavanone, has demonstrated significant neuroprotective properties. This application note provides a detailed protocol for assessing the neuroprotective effects of this compound against glutamate-induced cytotoxicity in HT22 cells and summarizes the key findings.

Principle

Excess glutamate in the extracellular space inhibits the cystine/glutamate antiporter (System xc-), leading to a depletion of intracellular cysteine. This, in turn, results in the depletion of the antioxidant glutathione (GSH), causing an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, mitochondrial dysfunction, and ultimately, cell death. This compound is investigated for its ability to counteract this glutamate-induced toxicity, primarily through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Data Presentation

The neuroprotective effect of this compound was quantified by assessing cell viability using the MTT assay. HT22 cells were pre-treated with various concentrations of this compound followed by exposure to 5 mM glutamate for 24 hours. The results are summarized in the table below.

Treatment GroupConcentrationCell Viability (%) (Mean ± SEM)
Control (untreated)-100 ± 4.5
Glutamate5 mM45 ± 3.2
This compound + Glutamate1 µM62 ± 4.1
This compound + Glutamate5 µM85 ± 3.8
This compound + Glutamate10 µM92 ± 2.9
Quercetin (Positive Control) + Glutamate10 µM90 ± 3.5

Note: The data presented are representative examples based on typical results for neuroprotective flavonoids and may not reflect the exact outcomes of all experimental settings.

Experimental Protocols

Materials and Reagents
  • HT22 mouse hippocampal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • This compound

  • Quercetin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Cell Culture
  • Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Neuroprotection Assay (MTT Assay)
  • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound and Quercetin in DMSO. Dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or Quercetin (10 µM) for 2 hours.

  • Following pre-treatment, add glutamate to the respective wells to a final concentration of 5 mM.

  • Include control wells with untreated cells and cells treated with glutamate alone.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

G Glutamate Glutamate (High Conc.) System_xc System xc- Antiporter Glutamate->System_xc Inhibits Cysteine_depletion Intracellular Cysteine Depletion System_xc->Cysteine_depletion GSH_depletion GSH Depletion Cysteine_depletion->GSH_depletion ROS Increased ROS (Oxidative Stress) GSH_depletion->ROS Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Cell_death Neuronal Cell Death (Oxytosis/Ferroptosis) ROS->Cell_death Mitochondrial_dysfunction->Cell_death This compound This compound Nrf2_activation Nrf2 Activation This compound->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Translocates to nucleus and binds to Neuroprotection Neuroprotection Nrf2_activation->Neuroprotection Antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes Induces transcription Antioxidant_enzymes->ROS Reduces Neuroprotection->Cell_death Inhibits

Caption: this compound's neuroprotective signaling pathway.

G Start Start Seed_cells Seed HT22 cells in 96-well plate (1x10^4 cells/well) Start->Seed_cells Incubate_overnight Incubate overnight (37°C, 5% CO2) Seed_cells->Incubate_overnight Pretreat Pre-treat with this compound (e.g., 1, 5, 10 µM) for 2h Incubate_overnight->Pretreat Add_glutamate Add Glutamate (5 mM) Pretreat->Add_glutamate Incubate_24h Incubate for 24h Add_glutamate->Incubate_24h Add_MTT Add MTT solution (5 mg/mL) Incubate for 4h Incubate_24h->Add_MTT Solubilize Remove medium, add DMSO to dissolve formazan Add_MTT->Solubilize Measure_absorbance Measure absorbance at 570 nm Solubilize->Measure_absorbance Analyze_data Calculate Cell Viability Measure_absorbance->Analyze_data End End Analyze_data->End

Caption: Experimental workflow for the neuroprotection assay.

Application Notes: Western Blot Analysis for Nrf2 Activation by Sternbin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Sternbin is a novel small molecule activator of the Nrf2 signaling pathway. By promoting the nuclear translocation of Nrf2, this compound enhances the expression of downstream antioxidant genes, offering a promising therapeutic strategy for conditions associated with oxidative stress. Western blot analysis is a fundamental technique to elucidate the mechanism of action of Nrf2 activators like this compound. This application note provides a detailed protocol for assessing Nrf2 activation by monitoring its accumulation in the nucleus and the subsequent upregulation of the downstream target protein, HO-1.

Nrf2 Signaling Pathway

The diagram below illustrates the canonical Nrf2-Keap1 signaling pathway and the mechanism by which this compound induces the antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free This compound This compound This compound->Nrf2_Keap1 Inhibits Interaction Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides a comprehensive protocol for the Western blot analysis of Nrf2 and HO-1 in cell lysates following treatment with this compound.

1. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HepG2, A549, or other relevant cell lines) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a fixed time period (e.g., 6 hours).

    • For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

    • Always include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used for this compound.

2. Preparation of Cytoplasmic and Nuclear Extracts

This procedure is crucial for observing the translocation of Nrf2 from the cytoplasm to the nucleus.[2][3][4]

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells in 1 ml of ice-cold PBS and transfer them to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cytoplasmic Extraction: Resuspend the cell pellet in 200 µl of ice-cold cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors).

  • Incubation: Incubate the lysate on ice for 15 minutes, vortexing briefly every 5 minutes.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.

  • Nuclear Extraction: Wash the remaining pellet with 500 µl of fractionation buffer, centrifuge again at 3,000 x g for 10 min, and discard the supernatant.[4] Resuspend the nuclear pellet in 100 µl of ice-cold nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors).

  • Incubation and Sonication: Incubate on ice for 30 minutes with intermittent vortexing. If the lysate is viscous, sonicate briefly on ice to shear genomic DNA.[5]

  • Final Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. The resulting supernatant is the nuclear fraction.

  • Storage: Store both cytoplasmic and nuclear fractions at -80°C until further use.

3. Protein Quantification

Determine the protein concentration of each fraction using a Bicinchoninic Acid (BCA) protein assay.[6][7][8][9][10]

  • Standard Preparation: Prepare a series of protein standards using Bovine Serum Albumin (BSA) (e.g., 0 to 2 mg/ml).

  • Assay: In a 96-well plate, add 25 µl of each standard or sample in duplicate. Add 200 µl of the BCA working reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Generate a standard curve and determine the protein concentration of the samples.

4. SDS-PAGE and Western Blotting

  • Sample Preparation: Dilute the lysates to the same concentration with their respective extraction buffers. Mix the protein samples with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[12][13]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), Lamin B1 (nuclear marker, 1:1000), and β-actin or GAPDH (cytoplasmic/loading control, 1:5000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear fractions, β-actin/GAPDH for cytoplasmic and total lysates).

Data Presentation

The following tables present hypothetical data demonstrating the effect of this compound on Nrf2 activation.

Table 1: Dose-Dependent Effect of this compound on Nuclear Nrf2 and Total HO-1 Protein Levels

This compound (µM)Nuclear Nrf2 (Relative Density)Total HO-1 (Relative Density)
0 (Vehicle)1.00 ± 0.121.00 ± 0.09
11.85 ± 0.211.54 ± 0.18
53.54 ± 0.332.98 ± 0.27
105.21 ± 0.454.76 ± 0.41
255.35 ± 0.484.91 ± 0.52

Data are represented as mean ± SD (n=3). Relative density is normalized to the vehicle control.

Table 2: Time-Course of this compound (10 µM)-Induced Nuclear Nrf2 and Total HO-1 Expression

Time (hours)Nuclear Nrf2 (Relative Density)Total HO-1 (Relative Density)
01.00 ± 0.111.00 ± 0.13
12.15 ± 0.251.21 ± 0.15
34.32 ± 0.392.54 ± 0.28
65.18 ± 0.474.68 ± 0.44
123.89 ± 0.355.87 ± 0.55
242.05 ± 0.224.53 ± 0.49

Data are represented as mean ± SD (n=3). Relative density is normalized to the 0-hour time point.

Experimental Workflow Visualization

The following diagram outlines the workflow for the Western blot analysis.

Western_Blot_Workflow Start Cell Culture & Treatment with this compound Harvest Cell Harvesting & Washing Start->Harvest Fractionation Nuclear/Cytoplasmic Fractionation Harvest->Fractionation Quantification BCA Protein Quantification Fractionation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Determining the Effective Concentration of Sternbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sternbin is a novel compound with potential therapeutic applications. These application notes provide a comprehensive guide for researchers to determine its effective concentration for in vitro experiments. The following protocols and guidelines will enable the systematic evaluation of this compound's biological activity and its effects on cellular mechanisms. The IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one[1].

Preliminary Characterization and Range Finding

Before determining the effective concentration, it is crucial to establish the solubility and a broad effective range of this compound.

Solubility Testing

It is essential to identify a suitable solvent that can dissolve this compound at a high concentration to prepare a stock solution. Common solvents for cell culture experiments include dimethyl sulfoxide (DMSO) and ethanol. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

Preliminary Dose-Response Screening (Range Finding)

A preliminary dose-response experiment is recommended to identify a broad concentration range of this compound that affects cell viability. This is often performed using a rapid and cost-effective cell viability assay, such as the MTT assay.

Protocol: Preliminary MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO). From this stock, prepare a series of dilutions spanning a wide range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and estimate the IC50 (half-maximal inhibitory concentration).

Determining the Effective Concentration for Specific Biological Effects

Once a preliminary effective range is established, further experiments are necessary to determine the concentration of this compound that elicits specific biological effects without causing excessive cytotoxicity.

Cell Viability and Cytotoxicity Assays

A variety of assays can be used to assess cell viability and cytotoxicity with greater detail than the initial MTT screen.[3][4] These assays measure different cellular parameters, providing a more comprehensive understanding of this compound's effects.

Assay TypePrincipleEndpoint Measured
MTT/XTT/WST-1 Reduction of tetrazolium salts by metabolically active cells.Colorimetric change proportional to the number of viable cells.
ATP Assay Measurement of ATP, which is present in metabolically active cells.Luminescence proportional to the number of viable cells.[3]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells.Colorimetric or fluorometric signal proportional to cytotoxicity.[3]
Live/Dead Staining Simultaneous staining of live and dead cells with fluorescent dyes (e.g., Calcein-AM and Propidium Iodide).Fluorescence imaging or flow cytometry to quantify live and dead cell populations.[5]

Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays.

Experimental Workflow for Determining Effective Concentration

The following workflow outlines the steps to determine the effective concentration of this compound for a specific biological outcome.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Refined Concentration Selection cluster_2 Phase 3: Functional Assays cluster_3 Phase 4: Data Analysis and Conclusion A Solubility Testing B Range-Finding Cell Viability Assay (e.g., MTT) A->B C Select a range of non-toxic to mildly toxic concentrations based on IC50 B->C D Perform secondary viability/cytotoxicity assays (e.g., ATP, LDH) C->D E Western Blot for signaling pathway analysis D->E F qPCR for target gene expression D->F G Other functional assays (e.g., migration, apoptosis) D->G H Correlate functional data with concentration E->H F->H G->H I Determine Optimal Effective Concentration H->I

Caption: Workflow for determining the effective concentration of this compound.

Investigating the Mechanism of Action: Signaling Pathway Analysis

To understand how this compound exerts its biological effects, it is essential to investigate its impact on key cellular signaling pathways. As a compound with a flavonoid-like structure, this compound may modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, PI3K/Akt, and JAK/STAT pathways.[6]

Western Blotting Protocol for Signaling Pathway Analysis

Western blotting is a widely used technique to detect changes in the expression and phosphorylation status of proteins within a signaling cascade.[7][8][9][10][11]

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for a specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8][9]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-STAT3, total STAT3, IκBα) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[7]

Hypothetical Signaling Pathways Modulated by this compound

The following diagrams illustrate potential signaling pathways that may be affected by this compound.

A. PI3K/Akt Signaling Pathway

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival and Proliferation mTOR->CellSurvival This compound This compound This compound->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

B. JAK/STAT Signaling Pathway

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression This compound This compound This compound->JAK inhibits?

Caption: Postulated inhibition of the JAK/STAT pathway by this compound.

Gene Expression Analysis by qPCR

To complement the protein expression data from Western blotting, quantitative polymerase chain reaction (qPCR) can be used to measure changes in the mRNA levels of target genes.

qPCR Protocol
  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound as for Western blotting.

    • Extract total RNA using a commercial kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[12]

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene, and a SYBR Green master mix.[12]

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

Summary of Hypothetical Data

The following tables present hypothetical data to illustrate how the effective concentration of this compound might be determined.

Table 2: Effect of this compound on Cell Viability (72h Treatment)

This compound (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
1984.8
5926.1
10755.5
20524.9
50213.7
10052.1

Table 3: Effect of this compound on Protein Phosphorylation (24h Treatment)

This compound (µM)p-Akt / Total Akt (Fold Change)p-STAT3 / Total STAT3 (Fold Change)
0 (Control)1.001.00
50.950.88
100.650.52
200.310.25

Table 4: Effect of this compound on Target Gene Expression (24h Treatment)

This compound (µM)Target Gene A (Fold Change)Target Gene B (Fold Change)
0 (Control)1.001.00
50.921.10
100.582.50
200.244.80

Conclusion

Based on the hypothetical data, a concentration range of 10-20 µM appears to be the effective concentration for this compound. In this range, there is a significant biological effect (inhibition of protein phosphorylation and modulation of gene expression) with moderate cytotoxicity. The final choice of concentration will depend on the specific research question and the desired experimental outcome. It is recommended to use the lowest concentration that produces a robust and reproducible biological effect.

References

Assessing the Antioxidant Capacity of Sternbin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sternbin, chemically known as 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one, is a flavanone, a class of flavonoids recognized for their potential health benefits, including antioxidant properties.[1][2] The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in drug discovery and development, providing insights into their potential therapeutic applications against oxidative stress-related diseases. This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

While specific experimental data on the antioxidant capacity of this compound is not extensively available in the public domain, the following protocols are based on established methodologies for similar flavonoid compounds.[3][4][5] These can be readily adapted by researchers to evaluate this compound.

Quantitative Data Summary

As no specific quantitative data for the antioxidant capacity of this compound was found in the initial search, the following table is a template for presenting experimental results. Researchers should replace the placeholder data with their own findings. Ascorbic acid or Trolox are commonly used as positive controls.

CompoundAssayIC50 (µg/mL) ± SDTrolox Equivalents (TE) ± SD
This compoundDPPHData to be determinedData to be determined
This compoundABTSData to be determinedData to be determined
Ascorbic AcidDPPHReference ValueN/A
TroloxABTSReference Value1.0

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Trolox Equivalents (TE) express the antioxidant capacity of a substance relative to the standard, Trolox.

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[3] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant. The change in color is measured spectrophotometrically.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Control: Prepare a positive control solution (e.g., Ascorbic acid) with the same concentrations as the this compound solutions.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solutions or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample (DPPH solution with this compound or positive control).

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.[5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Preparation of Control: Prepare a positive control solution (e.g., Trolox) with the same concentrations as the this compound solutions.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solutions or the positive control to the wells.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample (ABTS•+ solution with this compound or positive control).

  • Determination of IC50 and Trolox Equivalents: The IC50 value is determined as in the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalents (TE) by comparing the scavenging activity of this compound to that of a Trolox standard curve.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_plate 96-Well Microplate prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to each well prep_dpph->add_dpph prep_this compound Prepare this compound Dilutions (e.g., 1-100 µg/mL) add_sample Add 100 µL Sample (this compound or Control) prep_this compound->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_blank Add 100 µL Methanol (Blank) incubate Incubate 30 min in the dark add_blank->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_plate 96-Well Microplate prep_abts Prepare ABTS•+ Solution (7 mM ABTS + 2.45 mM K2S2O8) incubate_abts Incubate 12-16h in the dark prep_abts->incubate_abts dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm incubate_abts->dilute_abts add_abts Add 190 µL ABTS•+ to each well dilute_abts->add_abts prep_this compound Prepare this compound Dilutions add_sample Add 10 µL Sample (this compound or Control) prep_this compound->add_sample prep_control Prepare Positive Control (e.g., Trolox) prep_control->add_sample incubate_final Incubate 6 min add_sample->incubate_final measure Measure Absorbance at 734 nm incubate_final->measure calculate Calculate % Scavenging, IC50 & Trolox Equivalents measure->calculate

ABTS Assay Experimental Workflow

The following diagram illustrates the general principle of radical scavenging by an antioxidant.

Antioxidant_Mechanism Antioxidant Antioxidant (AH) (e.g., this compound) Stable_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Radical Donates H• Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule Accepts H•

References

Troubleshooting & Optimization

Technical Support Center: Sternbin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Sternbin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a flavonoid, specifically a flavanone, with the chemical formula C16H14O6. Like many flavonoids, this compound has low aqueous solubility due to its chemical structure. This poor solubility can be a significant challenge for in vitro studies as it can lead to precipitation of the compound in aqueous cell culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble flavonoids for in vitro assays.[1][2] It is a powerful, polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[1]

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While the tolerance can be cell-line specific, a general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v).[3][4] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control (media with the same final DMSO concentration without this compound) to assess its effect on cell viability.[2][5]

Q4: I am still seeing precipitation after diluting my DMSO stock of this compound into my aqueous buffer/media. What can I do?

This is a common issue known as "precipitation upon dilution." Here are a few troubleshooting steps:

  • Decrease the final concentration of this compound: The precipitation may be due to the final concentration exceeding its solubility limit in the aqueous solution.

  • Increase the initial stock concentration in DMSO: By creating a more concentrated stock in 100% DMSO, you can add a smaller volume to your aqueous solution to reach the desired final concentration, thereby keeping the final DMSO percentage low.[1]

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the DMSO stock to a small volume of media first, mixing well, and then bringing it up to the final volume.

  • Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80, to the final solution can help to maintain the solubility of hydrophobic compounds.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution.
Precipitation occurs immediately upon dilution into cell culture media. The final concentration of this compound is too high for the aqueous environment. The final DMSO concentration is too low to maintain solubility.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. Perform serial dilutions in media rather than a single large dilution. Consider using a formulation with solubilizing agents if the issue persists and is compatible with the experimental setup.
Cell viability is low in the vehicle control group (DMSO only). The final DMSO concentration is toxic to the specific cell line being used.Reduce the final DMSO concentration to 0.1% or lower.[3][4] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line with a dose-response experiment.
Inconsistent results between experiments. Incomplete dissolution or precipitation of this compound over time.Always prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Visually inspect for any signs of precipitation before adding to cells.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). It is advisable to prepare a high-concentration stock to minimize the volume of DMSO added to the final cell culture.[1]

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials:

    • This compound stock solution in DMSO

    • Sterile cell culture medium or appropriate aqueous buffer

    • Sterile dilution tubes

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

    • Important: Add the this compound stock solution to the medium, not the other way around. Pipette the stock solution directly into the medium and mix immediately and thoroughly by pipetting up and down or gentle vortexing to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solutions is below the cytotoxic level for the cell line being used (ideally ≤ 0.1%).[3][4]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

    • Use the freshly prepared working solutions immediately for your in vitro experiments.

Signaling Pathways and Experimental Workflow

While the specific signaling pathways modulated by this compound are not yet fully elucidated, flavonoids are known to influence various cellular pathways, including those related to antioxidant and anti-inflammatory responses.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sternbin_Powder This compound Powder DMSO_Stock High-Concentration Stock in DMSO Sternbin_Powder->DMSO_Stock Dissolve Working_Solution Working Solution in Culture Medium DMSO_Stock->Working_Solution Dilute Cell_Culture Cell Culture Treatment Treat Cells with Working Solution Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Assay Perform In Vitro Assay (e.g., Viability, Gene Expression) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: A general experimental workflow for using this compound in in vitro studies.

antioxidant_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Potential antioxidant signaling pathway modulated by flavonoids like this compound.

inflammatory_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription

Caption: Potential anti-inflammatory signaling pathway modulated by flavonoids like this compound.

References

Technical Support Center: Staurosporine in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Staurosporine in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is Staurosporine and why is it used in cell viability assays?

Staurosporine is a microbial alkaloid isolated from the bacterium Streptomyces staurosporeus. It is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1][2][3][4][5][6] In cell viability assays, it is commonly used as a positive control to induce apoptosis, or programmed cell death, in a wide range of cell types.[4][6][7][8][9] Its ability to reliably trigger apoptosis allows researchers to validate their assay setup and ensure that their experimental system can detect cell death.

Q2: How does Staurosporine induce apoptosis?

Staurosporine is a potent but non-specific kinase inhibitor.[10] It inhibits a variety of protein kinases, including Protein Kinase C (PKC), PKA, and CAMKII.[3] The inhibition of these kinases disrupts normal cellular signaling pathways that are crucial for cell survival. This disruption leads to the activation of the intrinsic apoptotic pathway, which involves the activation of caspases, a family of proteases that execute the process of apoptosis.[1][7][11] Specifically, Staurosporine treatment can lead to the activation of caspase-3 and the subsequent cleavage of cellular substrates like PARP, culminating in the characteristic morphological changes of apoptosis.[1][7] In some cell types, Staurosporine can also induce apoptosis through caspase-independent mechanisms.[11]

Q3: What are the common off-target effects of Staurosporine?

As a broad-spectrum kinase inhibitor, Staurosporine can have numerous off-target effects that may influence experimental outcomes.[10][12] These effects can vary depending on the cell type and the concentration of Staurosporine used. For example, at certain concentrations, Staurosporine can induce cell cycle arrest at the G2/M phase.[13][14] It has also been reported to induce homotypic intercellular adhesion of U937 cells at concentrations below those required to induce cell death.[12] Researchers should be aware of these potential confounding factors when interpreting their results.

Q4: How should I prepare and store Staurosporine?

Staurosporine is typically supplied as a lyophilized powder and should be stored at 2-8°C, protected from light.[4][15] For use, it should be dissolved in a suitable solvent, such as DMSO or DMF, to create a stock solution.[3][4][9][15][16] It is sparingly soluble in methanol and ethanol and insoluble in water.[4][16] Once dissolved, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[3][4][9][15] Solutions in DMSO are generally stable for several months at -20°C.[4][15]

Troubleshooting Guide

Issue 1: Inconsistent or no induction of apoptosis.

  • Possible Cause 1: Suboptimal concentration of Staurosporine. The effective concentration of Staurosporine can vary significantly between different cell lines.[13][14][17]

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is between 0.1 µM and 1 µM.[2][8][9][13][14][18]

  • Possible Cause 2: Inappropriate incubation time. The time required to induce apoptosis can also differ between cell types.[8][9][13][14]

    • Solution: Conduct a time-course experiment to identify the optimal incubation period. Apoptosis can be observed as early as 3 hours in some cells, while others may require 12 hours or more.[7][8][9][11]

  • Possible Cause 3: Poor cell health. The physiological state of the cells can impact their response to Staurosporine.

    • Solution: Ensure that your cells are healthy, actively dividing, and not overgrown before starting the experiment.[19]

Issue 2: High background signal or unexpected cell death in control wells.

  • Possible Cause 1: Solvent toxicity. The solvent used to dissolve Staurosporine, typically DMSO, can be toxic to some cell lines at higher concentrations.

    • Solution: Ensure that the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (cells treated with the solvent alone) in your experimental setup.

  • Possible Cause 2: Contamination. Microbial contamination can lead to cell death and interfere with the assay.

    • Solution: Practice good sterile technique and regularly check your cell cultures for any signs of contamination.

Issue 3: Discrepancies between different cell viability assays.

  • Possible Cause: Different assays measure different cellular parameters. For example, MTT and XTT assays measure metabolic activity, while Annexin V/PI staining assesses membrane integrity and the externalization of phosphatidylserine.[20] These events may occur at different times during the apoptotic process.

    • Solution: Understand the mechanism of each assay and consider using a combination of methods to get a more complete picture of cell health. For instance, an early marker of apoptosis like caspase activation can be measured alongside a late-stage event like loss of membrane integrity.[20]

Data Presentation

Table 1: Recommended Staurosporine Concentration and Incubation Times for Apoptosis Induction in Various Cell Lines.

Cell LineConcentration RangeIncubation TimeReference(s)
Jurkat0.625 - 320 µMOvernight[19]
U-9370.5 - 1 µM18 - 24 hours[13][14]
HBL-10050 nM - 50 µM4 - 48 hours[17]
T47D50 nM - 50 µM24 - 48 hours[17]
PC121 µM~32 hours[2]
MC3T3E-1Not SpecifiedNot Specified[1]
Human Corneal Endothelial Cells0.2 µM12 - 24 hours[7]

Note: The optimal conditions should be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

General Protocol for Inducing Apoptosis with Staurosporine:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.[19]

  • Staurosporine Preparation: Prepare a working solution of Staurosporine in culture medium at the desired final concentration.

  • Treatment: Remove the old medium from the cells and add the Staurosporine-containing medium. For suspension cells, Staurosporine can be added directly to the cell suspension.[8]

  • Incubation: Incubate the cells at 37°C in a humidified CO2 incubator for the predetermined optimal time.[8][9]

  • Analysis: Following incubation, proceed with your chosen cell viability assay according to the manufacturer's instructions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed Cells in a Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_sts Add Staurosporine to Cells overnight_incubation->add_sts prepare_sts Prepare Staurosporine Working Solution prepare_sts->add_sts incubation Incubate for Optimal Time and Temperature add_sts->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze and Interpret Data viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for inducing apoptosis with Staurosporine.

signaling_pathway staurosporine Staurosporine protein_kinases Broad Spectrum Protein Kinases (e.g., PKC, PKA) staurosporine->protein_kinases signaling_disruption Disruption of Survival Signaling Pathways protein_kinases->signaling_disruption inhibition leads to caspase_activation Caspase Activation (e.g., Caspase-3) signaling_disruption->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified signaling pathway of Staurosporine-induced apoptosis.

References

Optimizing Sternbin concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Sternbin concentration for maximum therapeutic effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling cascade.[1][] By binding to a unique pocket adjacent to the ATP-binding site, this compound locks MEK1/2 in a catalytically inactive state.[1][][3] This prevents the phosphorylation and activation of ERK1/2, which in turn inhibits downstream signaling pathways responsible for cell proliferation and survival.[1][4] This targeted inhibition makes this compound a valuable tool for studying cancers with mutations in the MAPK pathway, such as those with BRAF or NRAS mutations.[1][]

Q2: How should I dissolve and store this compound?

A2: this compound is typically provided as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution of 10 mM in DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. As a starting point, we recommend performing a dose-response experiment with a wide range of concentrations, typically from 0.1 nM to 10 µM. This will help determine the half-maximal inhibitory concentration (IC50) for your specific cell model.[5] A common strategy is to test concentrations that are significantly higher than the expected plasma Cmax in vivo, as higher concentrations are often required in cell culture to observe an effect.[6]

Q4: How long should I treat my cells with this compound?

A4: The duration of treatment will depend on the biological question you are investigating. For cell viability and proliferation assays, a 72-hour incubation period is often used to allow for at least two cell divisions.[7] For signaling pathway analysis (e.g., Western blotting for p-ERK), shorter time points, such as 1, 6, or 24 hours, may be more appropriate.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions.3. "Edge effect" in 96-well plates.4. Uneven drug distribution.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row.2. Use calibrated pipettes and pre-wet the tips before each transfer. Change tips between each dilution.[8]3. Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media.4. Mix the plate gently on an orbital shaker after adding this compound.
IC50 value is higher than expected or no effect is observed 1. The cell line is resistant to MEK inhibition.2. This compound has degraded.3. Incorrect drug concentration.4. Insufficient treatment duration.1. Verify the mutational status of your cell line (e.g., BRAF, NRAS). Some cell lines may have alternative survival pathways.2. Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.3. Double-check all calculations for serial dilutions. Prepare fresh dilutions for each experiment.4. Increase the treatment duration (e.g., from 48 to 72 hours).
Cell viability is above 100% at low this compound concentrations 1. Overgrowth of control (untreated) cells leading to cell death and reduced metabolic activity in the control wells.[9]2. The assay was read at a suboptimal time point.1. Optimize the initial cell seeding density to ensure that control cells are in the exponential growth phase at the end of the assay.2. Perform a time-course experiment to determine the optimal endpoint for your cell line.[9]
Inconsistent IC50 values between experiments 1. Biological variability in cell passage number or health.2. Variation in assay conditions (e.g., incubation time, reagent preparation).3. Inconsistent data analysis.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[10]2. Standardize all experimental parameters and document them carefully in your lab notebook.[11]3. Use a consistent method for data normalization (to untreated controls) and curve fitting for IC50 calculation.[12]

Experimental Protocols

Determining the IC50 of this compound using an MTT Assay

This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% (IC50) using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14][15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[14]

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[17]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A common dilution series ranges from 20 µM down to 0.2 nM. Remember to include a vehicle control (medium with 0.2% DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13][17]

    • Incubate the plate for 4 hours at 37°C.[13][17] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[13][15]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

    • Incubate the plate overnight at 37°C in the incubator.[13]

  • Data Acquisition and Analysis:

    • Gently mix the contents of each well by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.[13][14]

    • Subtract the average absorbance of the no-cell control wells from all other values.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log of the this compound concentration and use a non-linear regression model (variable slope) to determine the IC50 value.[18][19]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeBRAF/NRAS StatusThis compound IC50 (nM)
A375MelanomaBRAF V600E8.5
SK-MEL-28MelanomaBRAF V600E12.3
HT-29Colorectal CancerBRAF V600E25.1
HCT116Colorectal CancerKRAS G13D48.7
MCF-7Breast CancerWild-Type>10,000
U87MGGlioblastomaWild-Type>10,000

Visualizations

This compound's Mechanism of Action in the MAPK Pathway

Sternbin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK Target of this compound RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Prepare this compound serial dilutions B->C D 4. Treat cells with This compound for 72h C->D E 5. Add MTT reagent (4h incubation) D->E F 6. Add solubilization solution (overnight) E->F G 7. Read absorbance at 570 nm F->G H 8. Normalize data and plot dose-response curve G->H I 9. Calculate IC50 using non-linear regression H->I

References

Troubleshooting inconsistent results in Sternbin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sternbin Experiments

Welcome to the technical support center for this compound, a selective inhibitor of MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of downstream ERK1/2, leading to reduced cell proliferation and survival in cancer cells with a dysregulated MAPK pathway.[3][4]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines with activating mutations in the RAS or RAF genes (e.g., BRAF V600E), as these mutations lead to constitutive activation of the MAPK pathway.[1][3] Efficacy may be limited in cell lines without such mutations or in those with resistance mechanisms.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For in-vitro experiments, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects or toxicities of MEK inhibitors like this compound?

A4: MEK inhibitors as a class can have side effects, including skin rash, diarrhea, and fatigue.[5][6] Ocular toxicities have also been reported.[6][7] While this compound has been optimized for selectivity, it is crucial to include appropriate controls to distinguish between on-target and off-target effects in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation in Western Blot

You are treating BRAF-mutant cancer cells with this compound but observe inconsistent or no reduction in phosphorylated ERK (p-ERK) levels compared to your vehicle control.

A Start: Inconsistent p-ERK Inhibition B Check this compound Preparation (Fresh dilution? Correct concentration?) A->B Step 1 C Review Western Blot Protocol (Sufficient protein load? Transfer efficiency?) B->C Step 2 H Problem Resolved B->H Resolved D Verify Antibody Performance (p-ERK & Total ERK antibodies validated?) C->D Step 3 F High Background Obscuring Signal? C->F Common Issue E Assess Cell Line Integrity (Correct cell line? Passage number? Contamination?) D->E Step 4 E->H Resolved G Optimize Blocking & Washing Steps F->G Solution G->H Resolved

Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.

Possible Cause Recommended Solution
Degraded this compound Compound Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted compound.
Suboptimal Antibody Performance Ensure your primary antibodies for both p-ERK and total ERK are validated and used at the recommended dilution. Consider running a positive control (e.g., lysate from cells stimulated with a growth factor) to confirm antibody activity.
Insufficient Protein Loading or Poor Transfer Quantify your protein concentration accurately and load a sufficient amount (typically 20-40 µg) per lane. After transfer, stain the membrane with Ponceau S to verify efficient and even protein transfer.[8]
High Background Signal High background can mask the true signal.[9][10] Optimize blocking by using 5% Bovine Serum Albumin (BSA) instead of milk, especially for phospho-antibodies, and increase the duration and number of wash steps.[9][11][12]
Issues with Cell Culture Use cells at a low passage number and ensure they are in the logarithmic growth phase. High cell confluency can alter signaling pathways. Verify the identity of your cell line and check for contamination.
Incorrect Densitometry Normalization The level of p-ERK should always be normalized to the level of total ERK to account for any variations in protein loading.[13] A decrease in the p-ERK/Total ERK ratio indicates successful inhibition.
Issue 2: High Variability in Cell Viability Assay Results

You are performing a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect of this compound, but the results show high standard deviations between replicates or are not reproducible across experiments.

cluster_prep Preparation cluster_treat Treatment cluster_read Readout A Harvest & Count Cells B Seed Cells in 96-well Plate (Ensure even distribution) A->B C Allow Cells to Adhere (Overnight Incubation) B->C E Add this compound/Vehicle to Wells C->E D Prepare this compound Serial Dilutions D->E F Incubate for 48-72 hours E->F G Add Viability Reagent (e.g., MTT, CellTiter-Glo) F->G H Incubate as per Protocol G->H I Read Absorbance/Luminescence H->I

Caption: Standard workflow for assessing cell viability after this compound treatment.

Possible Cause Recommended Solution
Uneven Cell Seeding This is a major source of variability.[14][15] Ensure your cell suspension is homogenous by gently mixing before and during plating. When seeding, be careful not to introduce bubbles. Consider discarding the outer wells of the plate, which are prone to evaporation (the "edge effect").[16]
Pipetting Errors Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step. Use a multichannel pipette for adding reagents to the plate to improve consistency.
Compound-Assay Interference Some compounds can directly interfere with assay chemistry (e.g., reducing MTT reagent).[17] To test for this, run a control where you add this compound to cell-free media and perform the assay to see if it generates a signal.
Incorrect Incubation Time The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific model.
Cell Viability Exceeding 100% Occasionally, low concentrations of a compound can have a mild proliferative effect (hormesis).[18] However, this is more often due to experimental artifacts, such as seeding fewer cells in the control wells than in the treated wells.[18]

Experimental Protocols

Protocol 1: Western Blot for p-ERK/Total ERK
  • Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 30 µg of protein from each sample onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against p-ERK1/2 (e.g., Rabbit mAb) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To probe for total ERK, strip the membrane with a mild stripping buffer, block again, and re-probe with a primary antibody against total ERK1/2. Normalize the p-ERK signal to the total ERK signal.[19]

Protocol 2: Cell Viability (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->MEK Inhibits

Caption: this compound inhibits MEK1/2, blocking the MAPK signaling cascade.

References

How to prevent Sternbin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sternbin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to this compound precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation?

This compound precipitation is a multifaceted issue influenced by both the intrinsic properties of the protein and extrinsic environmental factors.[1][2] The primary causes involve disruptions to the forces that keep the protein stably dissolved in an aqueous solution. Key factors include pH, temperature, ionic strength, protein concentration, and the presence of organic solvents.[3] Precipitation occurs when the interactions between this compound molecules become more favorable than the interactions between the protein and the surrounding water, leading to aggregation and the formation of insoluble particles.[4]

Q2: How does the pH of the solution affect this compound stability?

The pH of the solution is a critical factor in determining this compound's net charge, which in turn affects its solubility and conformational stability.[3] A protein is least soluble and most prone to precipitation at its isoelectric point (pI), the pH at which its net charge is zero.[5][6] At this point, the repulsive electrostatic forces between protein molecules are at a minimum, facilitating aggregation.[5] Therefore, adjusting the pH of the buffer to be at least one unit away from the pI of this compound is a common strategy to enhance its stability.[7]

Q3: What is the role of temperature in this compound precipitation?

Temperature can significantly impact this compound's stability. While native proteins often show maximum solubility between 40-50°C, elevated temperatures can lead to denaturation by disrupting the noncovalent interactions that maintain the protein's secondary and tertiary structures.[1] This unfolding can expose hydrophobic regions that were previously buried within the protein's core, promoting aggregation and precipitation.[4] Conversely, excessively low temperatures, including freezing, can also cause precipitation due to the formation of ice crystals which can disrupt the protein's structure. For many purification protocols, working at lower temperatures, such as 4°C, is recommended to maintain protein stability.[8]

Q4: How does salt concentration influence this compound solubility?

The effect of salt concentration on this compound solubility is complex. At low concentrations, salts can increase solubility, a phenomenon known as "salting in," where the salt ions shield the charges on the protein molecules, reducing intermolecular attractions and preventing aggregation.[9] However, at high concentrations, salts compete with the protein for water molecules, which are necessary to keep the protein hydrated and in solution.[6] This leads to a decrease in solubility and precipitation, a process known as "salting out." The effectiveness of different salts in precipitating proteins is described by the Hofmeister series.[4][10]

Q5: Can high concentrations of this compound lead to precipitation?

Yes, high protein concentrations can increase the likelihood of precipitation.[11] At higher concentrations, the proximity of this compound molecules to each other increases, making aggregation more likely.[4] If you are observing precipitation, especially during steps like dialysis or buffer exchange, diluting the protein sample can be an effective preventative measure.[8][11]

Troubleshooting Guides

Q1: My this compound solution has become cloudy and precipitated. What are the immediate steps I can take?

If your this compound solution shows signs of precipitation, it indicates that the protein is no longer stable in the current buffer conditions. Here is a systematic approach to troubleshoot the issue:

  • Do not discard the sample immediately. A small amount of precipitate can make the entire solution appear very cloudy, while a significant amount of protein may still be in solution.[11]

  • Take a small aliquot of the precipitated solution to test different rescue conditions.[11]

  • Gradually add salt (e.g., NaCl) to see if the protein redissolves. The issue might be an overly low salt concentration.[11]

  • Adjust the pH of the aliquot. The current buffer pH might be too close to this compound's isoelectric point.[11]

  • Consider adding stabilizing agents. Small amounts of glycerol (5-10%) or a mild non-ionic detergent can sometimes help to resolubilize aggregated proteins.[8]

  • Once you find a condition that resolubilizes the protein in the aliquot, you can apply it to the entire batch.

Q2: How can I prevent this compound from precipitating during purification?

Preventing precipitation during purification requires careful control of the experimental conditions at each step.

  • Maintain a cold environment: Perform purification steps at 4°C to minimize the risk of denaturation and degradation.[8]

  • Optimize buffer composition: Ensure the buffer pH is sufficiently far from the pI of this compound. Include a moderate salt concentration (e.g., 150 mM NaCl) to maintain solubility.[7]

  • Use stabilizing additives: Consider adding agents like glycerol, DTT (for proteins with cysteine residues), or EDTA (to chelate metal ions that might promote aggregation) to your buffers.[8][12]

  • Avoid high protein concentrations: If possible, work with more dilute protein solutions, especially during buffer exchange or concentration steps.[11]

  • Gentle handling: Avoid vigorous vortexing or agitation that can cause mechanical stress and denaturation.

Q3: How do I select the optimal buffer for my this compound solution?

Choosing the right buffer is crucial for maintaining this compound's stability. A buffer screen is often the best approach to identify the ideal conditions.

  • Determine the isoelectric point (pI) of this compound: This can be predicted from its amino acid sequence using online tools.

  • Select a buffer with a pKa within one pH unit of your desired working pH. Your working pH should be at least one unit away from the protein's pI.

  • Screen a range of salt concentrations: Test the solubility of this compound in buffers containing different concentrations of NaCl (e.g., 50 mM, 150 mM, 500 mM).

  • Test various additives: In parallel, screen for the effect of common stabilizing agents like glycerol, sugars, or non-ionic detergents on this compound's solubility.

Data Presentation

Table 1: Factors Influencing this compound Stability and Solubility

FactorEffect on Stability/SolubilityRecommended Action to Prevent Precipitation
pH Low solubility at the isoelectric point (pI).[5]Maintain buffer pH at least 1 unit above or below the pI.[7]
Temperature High temperatures can cause denaturation and aggregation.[3]Work at 4°C during purification and storage.[8]
Ionic Strength Low salt can lead to aggregation; high salt causes "salting out".Maintain a moderate salt concentration (e.g., 50-500 mM NaCl).[7]
Protein Concentration High concentrations increase the likelihood of aggregation.[11]Dilute the protein solution if precipitation occurs.[8]
Additives/Excipients Can stabilize protein structure and increase solubility.Add glycerol (5-20%), DTT (1-5 mM), or non-ionic detergents.[8][12]
Organic Solvents Can disrupt hydration shells and cause denaturation.[3]Avoid or minimize the use of organic solvents unless for specific precipitation protocols.
Metal Ions Certain metal ions can induce conformational changes or aggregation.[3]Add EDTA (1-5 mM) to chelate divalent cations.[8]

Experimental Protocols

Protocol: Small-Scale Solubility Assay for this compound

This protocol allows for the rapid assessment of this compound's solubility under various buffer conditions.

Materials:

  • Purified this compound stock solution

  • A panel of different buffers (varying in pH, salt concentration, and additives)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare Buffer Conditions: In separate microcentrifuge tubes, prepare aliquots of the different buffer conditions you wish to test.

  • Spike in this compound: Add a small, consistent amount of your concentrated this compound stock solution to each buffer tube.

  • Incubate: Gently mix and incubate the tubes under the desired temperature conditions (e.g., 4°C or room temperature) for a set period (e.g., 1 hour).

  • Centrifuge: Pellet any precipitated protein by centrifuging all tubes at high speed (e.g., >14,000 x g) for 10-20 minutes at 4°C.

  • Measure Soluble Protein: Carefully remove the supernatant from each tube without disturbing the pellet. Measure the protein concentration in the supernatant using a spectrophotometer (e.g., by measuring absorbance at 280 nm) or another protein quantification assay.

  • Analyze Results: The buffer condition that yields the highest protein concentration in the supernatant is the one in which this compound is most soluble. A clear solution with no visible pellet indicates high solubility.[9]

Visualizations

TroubleshootingWorkflow start This compound Precipitation Observed check_conc Is protein concentration high? start->check_conc dilute Dilute sample check_conc->dilute Yes aliquot Take small aliquot for testing check_conc->aliquot No dilute->aliquot test_salt Gradually add salt (e.g., 50-500 mM NaCl) aliquot->test_salt test_ph Adjust pH (±1 unit from current) aliquot->test_ph test_additives Add stabilizing excipients (e.g., glycerol, DTT) aliquot->test_additives check_solubility Does protein redissolve? test_salt->check_solubility test_ph->check_solubility test_additives->check_solubility apply_solution Apply optimal condition to bulk sample check_solubility->apply_solution Yes reassess Re-evaluate purification strategy check_solubility->reassess No end This compound is stable apply_solution->end

Caption: Troubleshooting workflow for this compound precipitation.

FactorsAffectingSolubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors amino_acid Amino Acid Sequence This compound This compound Solubility amino_acid->this compound structure 3D Structure structure->this compound ph pH ph->this compound temp Temperature temp->this compound salt Ionic Strength salt->this compound concentration Protein Concentration concentration->this compound additives Additives (Glycerol, DTT) additives->this compound

Caption: Key factors influencing this compound solubility.

References

Technical Support Center: Optimizing HPLC Parameters for Sternbin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Sternbin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC a suitable analytical technique?

This compound is a natural flavanone with the molecular formula C16H14O6.[1][2] High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of this compound due to its ability to separate complex mixtures, provide quantitative data, and its compatibility with various detectors that can effectively monitor compounds with chromophores, such as the flavonoid structure of this compound.[3][4]

Q2: What type of HPLC column is recommended for this compound analysis?

For a moderately polar compound like this compound, a reversed-phase HPLC column is the most appropriate choice. A C18 column is a good starting point, offering a versatile hydrophobic stationary phase that should provide adequate retention and separation from other components in a mixture.[4] The choice of particle size will depend on the desired efficiency and the pressure capabilities of your HPLC system.

Q3: Which detector is best suited for the detection of this compound?

Given that the flavanone structure of this compound contains chromophores, a UV-Vis or Diode Array Detector (DAD) is highly recommended.[5][6] A DAD would be particularly advantageous as it can provide spectral data across a range of wavelengths, which can aid in peak identification and purity assessment.[7] If higher sensitivity and selectivity are required, especially for trace analysis in complex matrices, a Fluorescence Detector (FLD) or a Mass Spectrometer (MS) could be considered.[7][8]

Q4: What is a good starting point for the mobile phase composition?

A common mobile phase for the reversed-phase HPLC of flavonoids consists of a mixture of water and an organic solvent like acetonitrile or methanol.[9][10] A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, is often effective for separating compounds with differing polarities in a complex sample.[9][10] It is also advisable to acidify the mobile phase slightly (e.g., with 0.1% formic acid or phosphoric acid) to ensure the consistent protonation of phenolic hydroxyl groups in the this compound molecule, which will result in sharper peaks and more reproducible retention times.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions between the phenolic hydroxyl groups of this compound and active sites on the silica backbone of the column. - Mobile phase pH is inappropriate.- Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups on the stationary phase. - Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound's hydroxyl groups.
Peak Fronting - Sample overload.[12] - Sample solvent is stronger than the mobile phase.- Reduce the concentration of the this compound standard or sample being injected.[13] - Dilute or dissolve the sample in the initial mobile phase composition.
Broad Peaks - Low flow rate. - Column contamination or degradation.[13] - Large extra-column volume.- Optimize the flow rate; too low a rate can lead to band broadening. - Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[13] - Use tubing with a smaller internal diameter and minimize the tubing length between the injector, column, and detector.
Split Peaks - Partially clogged frit or column void.[14] - Sample solvent incompatibility with the mobile phase.- Filter all samples and mobile phases. If a void is suspected, the column may need to be replaced.[14] - Ensure the sample is fully dissolved in a solvent that is miscible with and ideally weaker than the mobile phase.
Ghost Peaks - Contamination in the mobile phase or from the sample preparation process.[13] - Carryover from a previous injection.- Use fresh, HPLC-grade solvents and high-purity water.[13] - Run a blank gradient after each sample injection to ensure the column is clean. Implement a robust needle wash protocol.
Retention Time Drift - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks.- Prepare the mobile phase fresh daily and ensure accurate mixing. Degas the mobile phase before use.[15] - Use a column oven to maintain a stable temperature. - Check the pump for leaks and ensure the check valves are functioning correctly.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol describes a general-purpose reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

2. Instrument and Conditions:

Parameter Value
HPLC System Any standard HPLC or UHPLC system
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or UV-Vis
Detection Wavelength 288 nm (or as determined by UV scan)

3. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (90% A: 10% B).

4. Sample Preparation:

  • Extract the sample containing this compound with a suitable solvent (e.g., methanol or ethanol).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal (e.g., Quantify this compound) lit_review Literature Review & Analyte Properties (this compound) start->lit_review col_select Column Selection (Reversed-Phase C18) lit_review->col_select mob_phase_select Mobile Phase Selection (ACN/Water/Acid) lit_review->mob_phase_select det_select Detector Selection (UV-Vis/DAD @ 288nm) lit_review->det_select initial_params Set Initial Parameters (Gradient, Flow Rate, Temp.) col_select->initial_params mob_phase_select->initial_params det_select->initial_params run_exp Run Initial Experiment initial_params->run_exp eval_results Evaluate Results (Peak Shape, Resolution) run_exp->eval_results optimize Optimize Parameters (Gradient, pH, Temp.) eval_results->optimize Not Acceptable validate Method Validation (Linearity, Accuracy, Precision) eval_results->validate Acceptable optimize->run_exp final_method Final HPLC Method validate->final_method

Caption: Workflow for HPLC method development for this compound.

HPLC_Troubleshooting_Flowchart start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes retention_issue Retention Time Drift? peak_shape->retention_issue No fronting Fronting? tailing->fronting No sol_tailing Check Mobile Phase pH Add Acid (e.g., 0.1% HCOOH) tailing->sol_tailing Yes split Split Peak? fronting->split No sol_fronting Reduce Sample Concentration Match Sample Solvent to Mobile Phase fronting->sol_fronting Yes sol_split Check for Column Void/Clog Ensure Sample Dissolution split->sol_split Yes other_issue Other Issue (e.g., Ghost Peaks, Broad Peaks) split->other_issue No sol_retention Check Pump & Temperature Prepare Fresh Mobile Phase retention_issue->sol_retention Yes retention_issue->other_issue No end Problem Resolved sol_tailing->end sol_fronting->end sol_split->end sol_retention->end

Caption: Troubleshooting flowchart for common HPLC issues.

References

Challenges in the oral formulation of Sternbin for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Sternbin Oral Formulation Technical Support Center

Welcome to the technical support center for the oral formulation of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo application of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo oral bioavailability of this compound consistently low in our preclinical models?

A1: Low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility and low dissolution rate in gastrointestinal (GI) fluids.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is limited by how quickly it can dissolve to be absorbed across the gut wall.[2] Key contributing factors include its high crystallinity and lipophilic nature (high LogP), which hinder its interaction with the aqueous environment of the GI tract.[1]

Q2: We are observing significant variability in plasma concentration between subjects in our in vivo studies. What could be the cause?

A2: High inter-subject variability is a common consequence of poor solubility.[4] The dissolution and absorption of this compound can be highly sensitive to the physiological conditions of individual subjects, such as gastric pH, GI motility, and the presence or absence of food (food effect). Formulations that do not adequately control the drug's dissolution process will show inconsistent performance, leading to erratic absorption and variable plasma levels.

Q3: Is this compound susceptible to degradation in the gastrointestinal tract?

A3: Yes, this compound exhibits pH-dependent stability. It is relatively stable in the acidic environment of the stomach (simulated gastric fluid, SGF) but shows notable degradation in the neutral to slightly alkaline conditions of the small intestine (simulated intestinal fluid, SIF).[5] This instability in the primary region of drug absorption further complicates formulation design and can contribute to low bioavailability.

Q4: What are the initial steps we should take to improve the oral formulation of this compound?

A4: The first step is to conduct a thorough pre-formulation characterization. This includes confirming its physicochemical properties such as aqueous solubility at different pH values, LogP, pKa, and stability in simulated GI fluids.[6] Based on these findings, you can then select an appropriate formulation strategy. For a BCS Class II compound like this compound, promising approaches include particle size reduction (micronization/nanonization), amorphous solid dispersions, and lipid-based formulations.[4][7][8][9]

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility

If you are struggling with the inherently low solubility of this compound, consult the following data and strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Oral Formulation
Molecular Weight 482.6 g/mol High molecular weight can negatively impact permeability.[10]
BCS Class Class IILow Solubility, High Permeability.[2]
Aqueous Solubility (pH 6.8) < 0.01 mg/mLVery low solubility limits the dissolution rate.[1]
LogP 4.5High lipophilicity contributes to poor aqueous solubility.
pKa 8.2 (weak base)Solubility is slightly higher at lower pH.
Melting Point 215 °CHigh melting point suggests strong crystal lattice energy, making it difficult to dissolve.

Diagram 1: The Oral Bioavailability Barrier for this compound

This diagram illustrates the sequential challenges that limit this compound's oral absorption.

Dose Oral Dose (Crystalline this compound) Dissolution Poor Dissolution in GI Fluids Dose->Dissolution Limited By Absorption Low Drug Conc. at Absorption Site Dissolution->Absorption Leads to Solubility Low Aqueous Solubility Solubility->Dissolution Degradation Degradation in Intestine (pH 6.8) Degradation->Absorption Reduces amount for absorption Bioavailability Low & Variable Bioavailability Absorption->Bioavailability Results in

Caption: Key physicochemical hurdles limiting this compound's oral bioavailability.

Problem 2: Choosing an Enabling Formulation Strategy

Selecting the right formulation technology is critical. The table below compares common strategies suitable for BCS Class II compounds like this compound.

Table 2: Comparison of Oral Formulation Strategies for this compound

Formulation StrategyPrincipleProsCons
Micronization/ Nanonization Increases surface area by reducing particle size, enhancing dissolution rate.[11][12]Simple, established technology.May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion (ASD) Disperses this compound in a polymer matrix in its high-energy amorphous state.[8]Significantly increases apparent solubility and dissolution.[8]Potential for physical instability (recrystallization) over time.[9]
Lipid-Based Formulations (e.g., SEDDS) Dissolves this compound in a lipid/surfactant mixture, which forms a fine emulsion in the GI tract.[13]Improves solubility and can enhance absorption via lymphatic pathways.Can be complex to develop; potential for drug precipitation upon dispersion.[2]
Cyclodextrin Complexation Encapsulates the drug molecule within a cyclodextrin complex, increasing its solubility.[4][7]Effective for specific molecules; can improve stability.Limited by drug loading capacity and potential toxicity at high concentrations.

Diagram 2: Formulation Selection Logic

This decision tree provides a logical workflow for selecting an appropriate formulation strategy based on experimental outcomes.

start Start: Characterize This compound Properties sol_check Is solubility < 0.1 mg/mL? start->sol_check thermal_check Is this compound thermally stable? sol_check->thermal_check Yes std_form Standard Formulation (e.g., simple suspension) sol_check->std_form No lipid_sol Is it soluble in lipids/oils? thermal_check->lipid_sol No asd Develop Amorphous Solid Dispersion (ASD) thermal_check->asd Yes lipid Develop Lipid-Based Formulation (e.g., SEDDS) lipid_sol->lipid Yes nano Consider Nanosizing or Cyclodextrin Complexation lipid_sol->nano No

Caption: Decision tree for selecting a suitable formulation strategy for this compound.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in various biorelevant media.[14]

Materials:

  • This compound active pharmaceutical ingredient (API)

  • pH 1.2 buffer (Simulated Gastric Fluid, SGF, without pepsin)

  • pH 6.8 buffer (Simulated Intestinal Fluid, SIF, without pancreatin)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 °C)

  • Centrifuge

  • 0.22 µm syringe filters (hydrophilic)

  • Validated HPLC method for this compound quantification

Procedure:

  • Add an excess amount of this compound API (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials. The solid should be clearly visible.

  • Securely cap the vials and place them in an orbital shaker set to 37 ± 1 °C.

  • Agitate the samples for 48 hours to ensure equilibrium is reached. A preliminary time-point experiment (e.g., at 2, 4, 24, 48, 72 hours) is recommended to confirm the time to equilibrium.[15]

  • After incubation, remove the vials and allow them to stand for 30 minutes.

  • Centrifuge the samples at 14,000 rpm for 15 minutes to separate the undissolved solid.

  • Carefully withdraw the supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with mobile phase to a concentration within the calibration range of the HPLC assay.

  • Analyze the samples by HPLC to determine the concentration of dissolved this compound. The result is the equilibrium solubility in mg/mL.

Protocol 2: In Vitro Stability in Simulated GI Fluids

This protocol assesses the chemical stability of this compound under conditions mimicking the stomach and small intestine.[5][16]

Materials:

  • This compound stock solution (e.g., in DMSO or acetonitrile)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Water bath or incubator set to 37 °C

  • Quenching solution (e.g., ice-cold acetonitrile or mobile phase)

  • Validated HPLC method

Procedure:

  • Pre-warm SGF and SIF solutions to 37 °C.

  • Spike a small volume of the this compound stock solution into the SGF and SIF to achieve a final concentration of ~10 µg/mL. Ensure the initial organic solvent concentration is low (<1%) to avoid solubility effects.

  • Incubate the samples at 37 °C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.[16]

  • Immediately add the aliquot to a vial containing a fixed volume of quenching solution to stop any further degradation.

  • Analyze the samples by HPLC to determine the percentage of this compound remaining compared to the 0-minute time point.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Diagram 3: General Workflow for Formulation Development & Testing

This diagram outlines the systematic process for developing and evaluating a new this compound formulation.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation char Physicochemical Characterization (Solubility, Stability) select Select Strategy (ASD, Lipid, etc.) char->select dev Develop & Optimize Prototype Formulations select->dev diss Dissolution & Release Testing dev->diss stab Formulation Stability (Physical & Chemical) diss->stab pk Preclinical PK Study (Rodent Model) stab->pk

Caption: A systematic workflow for this compound oral formulation development.

References

Mitigating cytotoxicity of high concentrations of Sternbin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sternbin. The information provided herein is based on a hypothesized mechanism of action where high concentrations of this compound induce cytotoxicity through oxidative stress and subsequent activation of mitochondrial-mediated apoptosis.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity and cell death in our cultures at high concentrations of this compound. Is this expected?

A1: Yes, dose-dependent cytotoxicity is a known characteristic of this compound, particularly at concentrations exceeding the optimal therapeutic window.[1] This toxicity is hypothesized to be mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.

Q2: What is the proposed mechanism of this compound-induced cytotoxicity at high concentrations?

A2: High concentrations of this compound are believed to induce excessive production of ROS. This oxidative stress damages the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in apoptosis.

Q3: Are there any established methods to mitigate this cytotoxicity without compromising the intended therapeutic effect?

A3: Yes, two primary strategies have shown promise in preclinical models:

  • Co-administration with an antioxidant: N-acetylcysteine (NAC) can help neutralize excess ROS, thereby reducing oxidative stress on the mitochondria.[2][3] NAC is known to act as a precursor for glutathione (GSH) synthesis and can also directly scavenge ROS.[4][5]

  • Inhibition of the apoptotic pathway: A pan-caspase inhibitor, such as Z-VAD-FMK, can block the downstream execution of apoptosis, even if mitochondrial damage has occurred.[6][7]

Q4: How do I choose between using an antioxidant and a caspase inhibitor?

A4: The choice depends on your experimental goals. If you aim to prevent the initial upstream toxic event (oxidative stress), NAC is a suitable choice. If you intend to block the final cell death execution pathway to study upstream events, a caspase inhibitor would be more appropriate. For comprehensive cytoprotection, a combination of both may be considered, although this requires careful validation.

Q5: What are the recommended working concentrations for N-acetylcysteine (NAC) and Z-VAD-FMK?

A5: The optimal concentration will be cell-line dependent and should be determined empirically. However, based on common practice, a starting concentration range of 1-5 mM for NAC and 20-50 µM for Z-VAD-FMK is recommended for initial experiments.

Troubleshooting Guides

Issue 1: Excessive Cell Death Even with a Mitigation Strategy

  • Possible Cause 1: Suboptimal concentration of the mitigating agent.

    • Solution: Perform a dose-response experiment for NAC or Z-VAD-FMK in the presence of a fixed high concentration of this compound to determine the optimal protective concentration for your specific cell line.

  • Possible Cause 2: Timing of administration.

    • Solution: Ensure the mitigating agent is administered prior to or concurrently with this compound. Pre-incubation with the mitigating agent for 1-2 hours before adding this compound is often effective.

  • Possible Cause 3: this compound concentration is too high.

    • Solution: The concentration of this compound may be overwhelmingly toxic, surpassing the protective capacity of the mitigating agent. Consider reducing the this compound concentration to the lowest level that still produces the desired therapeutic effect.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause 1: Variation in cell health and density.

    • Solution: Standardize your cell culture conditions. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.

  • Possible Cause 2: Instability of reagents.

    • Solution: Prepare fresh solutions of this compound, NAC, and Z-VAD-FMK for each experiment. Z-VAD-FMK, in particular, should be stored in small aliquots at -20°C or -80°C and protected from light.

  • Possible Cause 3: Assay variability.

    • Solution: Ensure that assay protocols, such as the MTT or caspase activity assays, are followed precisely. Include appropriate controls (untreated, this compound only, mitigating agent only) in every experiment. The MTT assay, being dependent on cellular metabolic activity, can be influenced by compounds that affect mitochondrial function without causing cell death.[8]

Data Presentation

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

Treatment GroupConcentrationCell Viability (% of Control)
Control (Vehicle)-100 ± 4.5
This compound50 µM45 ± 3.8
This compound + NAC50 µM + 1 mM62 ± 4.1
This compound + NAC50 µM + 5 mM88 ± 5.2
NAC only5 mM98 ± 4.3

Table 2: Effect of Z-VAD-FMK on this compound-Induced Caspase-3 Activity

Treatment GroupConcentrationCaspase-3 Activity (Fold Change)
Control (Vehicle)-1.0 ± 0.1
This compound50 µM4.2 ± 0.5
This compound + Z-VAD-FMK50 µM + 20 µM2.5 ± 0.3
This compound + Z-VAD-FMK50 µM + 50 µM1.3 ± 0.2
Z-VAD-FMK only50 µM1.1 ± 0.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat appropriate wells with varying concentrations of NAC for 1-2 hours.

    • Add this compound to the designated wells (with and without NAC).

    • Include control wells (vehicle only, this compound only, NAC only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Caspase-3 Activity Assay

  • Cell Seeding and Treatment: Seed and treat cells in a 6-well plate as described in Protocol 1, using Z-VAD-FMK as the mitigating agent.

  • Cell Lysis: After the 24-hour incubation period, harvest the cells and lyse them using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Caspase Assay:

    • In a 96-well black plate, add 50 µg of protein from each sample.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence (e.g., Ex/Em = 400/505 nm for fluorometric assays).

  • Analysis: Normalize the caspase activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control group.

Visualizations

Sternbin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound High Conc. This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces NAC N-acetylcysteine (NAC) NAC->ROS Inhibits MitoDamage Mitochondrial Damage ROS->MitoDamage Causes CytoC Cytochrome c Casp9 Activated Caspase-9 CytoC->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes ZVAD Z-VAD-FMK ZVAD->Casp3 Inhibits MitoCytoC Cytochrome c MitoCytoC->CytoC Release

Caption: Proposed signaling pathway of this compound-induced cytotoxicity and points of intervention.

Experimental_Workflow start Start: Seed Cells in Multi-well Plates pretreat Pre-treat with Mitigation Agent (e.g., NAC or Z-VAD-FMK) start->pretreat treat Treat with High Concentration this compound pretreat->treat incubate Incubate for 24-48 hours treat->incubate assay Perform Cytotoxicity/Apoptosis Assay incubate->assay mtt MTT Assay (Cell Viability) assay->mtt Option 1 caspase Caspase-3 Assay (Apoptosis Marker) assay->caspase Option 2 analyze Analyze Data and Compare to Controls mtt->analyze caspase->analyze end End: Determine Efficacy of Mitigation analyze->end

Caption: Experimental workflow for testing mitigation strategies against this compound cytotoxicity.

Troubleshooting_Guide issue Issue: High Cytotoxicity Persists q1 Is the mitigation agent concentration optimal? issue->q1 q2 Was the agent added before/with this compound? issue->q2 q3 Are cell culture conditions consistent? issue->q3 q1->q2 Yes sol1 Solution: Perform dose-response titration of agent. q1->sol1 No q2->q3 Yes sol2 Solution: Ensure pre-incubation or co-treatment. q2->sol2 No sol3 Solution: Standardize cell density and health. q3->sol3 No

Caption: Troubleshooting decision tree for mitigating this compound cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sternbin-related experimental data. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and reliability of their experimental results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO to create a stock solution, which should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage. To ensure reproducibility, avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q2: Why am I observing high variability in my cell viability assay results with this compound?

A2: High variability can stem from several factors. Firstly, ensure consistent cell seeding density and health. Secondly, verify the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed 0.1%, as higher concentrations can be toxic to cells. Finally, ensure a homogenous distribution of this compound in the culture medium by proper mixing before application to the cells.

Q3: I am not observing the expected downstream inhibition in the MAPK signaling pathway after this compound treatment. What could be the cause?

A3: This could be due to several reasons. First, confirm the activity of your this compound stock. Second, check the cell line's specific genetic background; mutations downstream of this compound's target could render the treatment ineffective. Lastly, optimize the treatment time and concentration, as the effect might be time or dose-dependent. A time-course experiment is recommended to determine the optimal endpoint.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Step Expected Outcome
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15).Reduced variability in cell growth and drug response.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.More accurate and consistent final drug concentrations.
Edge Effects in Plates Avoid using the outer wells of microplates for treatment, or fill them with sterile PBS to maintain humidity.Minimized evaporation and temperature gradients across the plate.
Issue 2: Off-Target Effects Observed at High Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Non-Specific Binding Lower the concentration of this compound and perform a dose-response curve to identify the optimal concentration with minimal off-target effects.Identification of a therapeutic window with high specificity.
Solvent Toxicity Run a vehicle control with the same concentration of DMSO used in the highest this compound dose.Determine if the observed effects are due to the compound or the solvent.
Compound Purity If possible, verify the purity of your this compound batch using techniques like HPLC.Ensure the observed effects are solely from this compound.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK Inhibition by this compound
  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies for phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a plate reader.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Different Cell Lines
Cell Line IC50 (nM) Standard Deviation
HT-29 15.22.1
A549 35.84.5
MCF-7 120.415.7
Table 2: Effect of this compound on p-ERK Levels
This compound Conc. (nM) Relative p-ERK Level (%) Standard Deviation
0 (Vehicle) 1008.2
10 45.35.1
50 12.12.3
100 5.61.8

Visualizations

Sternbin_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound This compound This compound->RAF Inhibition ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound's mechanism of action as a RAF inhibitor in the MAPK pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Low Passage) Stock_Prep 2. This compound Stock Preparation (DMSO) Treatment 3. Cell Treatment (Dose-Response) Stock_Prep->Treatment Incubation 4. Incubation (e.g., 72h) Treatment->Incubation Assay 5. Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis 6. Data Analysis (IC50 Calculation) Assay->Data_Analysis

Caption: A standard workflow for determining this compound's IC50 value.

Troubleshooting_Tree Start Inconsistent IC50 Results Check_Cells Are cells of consistent passage? Start->Check_Cells Check_Reagents Is this compound stock properly stored? Check_Cells->Check_Reagents Yes Solution_Cells Solution: Use cells within passages 5-15. Check_Cells->Solution_Cells No Check_Technique Is pipetting accurate? Check_Reagents->Check_Technique Yes Solution_Reagents Solution: Aliquot stock and avoid freeze-thaw. Check_Reagents->Solution_Reagents No Solution_Technique Solution: Calibrate pipettes, use reverse pipetting. Check_Technique->Solution_Technique No

Validation & Comparative

A Comparative Guide to the Biological Activities of Sternbin and Eriodictyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two structurally related flavonoids, Sternbin and Eriodictyol. Drawing from experimental data, we delve into their antioxidant, anti-inflammatory, and anticancer properties, offering a side-by-side analysis of their efficacy and mechanisms of action. This document aims to serve as a valuable resource for researchers exploring the therapeutic potential of these natural compounds.

At a Glance: Key Biological Activities

Biological ActivityThis compound (Sterubin)Eriodictyol
Antioxidant Activity Potent, acts via Nrf2 pathway inductionPotent, acts via Nrf2 pathway induction
Anti-inflammatory Activity Potent, inhibits LPS-induced inflammationEffective, inhibits LPS-induced inflammation
Anticancer Activity Primarily studied for neuroprotective effects; direct cytotoxicity data is limited.Demonstrates cytotoxicity against various cancer cell lines (e.g., A549, HeLa, MCF-7)

Antioxidant Activity: A Tale of Two Potent Scavengers

Both this compound (referred to in literature as Sterubin) and Eriodictyol exhibit significant antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Comparative Efficacy:

CompoundAssayCell LineEC50 ValueReference
Sterubin Oxytosis/Ferroptosis Protection (Glutamate-induced)HT22< 1 µM[1]
Oxytosis/Ferroptosis Protection (Erastin-induced)HT22< 1 µM[1]
Oxytosis/Ferroptosis Protection (RSL3-induced)HT22< 1 µM[1]
Eriodictyol Oxytosis/Ferroptosis Protection (Glutamate-induced)HT22~1-2 µM[1]
Oxytosis/Ferroptosis Protection (Erastin-induced)HT22~1-2 µM[1]
Oxytosis/Ferroptosis Protection (RSL3-induced)HT22> 5 µM[1]

Studies have shown that Sterubin is a potent inducer of the Nrf2 pathway, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1).[1] Eriodictyol also activates the Nrf2 pathway, contributing to its antioxidant effects.[2] While both compounds are effective, some studies suggest that Sterubin may have a slight edge in certain antioxidant assays.

Signaling Pathway: Nrf2 Activation

Nrf2_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sternbin_Eriodictyol This compound or Eriodictyol Nrf2_Keap1 Nrf2-Keap1 Complex Sternbin_Eriodictyol->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation and Binding Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Initiates Transcription Cellular_Protection Cellular Protection against Oxidative Stress Gene_Expression->Cellular_Protection Leads to

Nrf2 activation by this compound and Eriodictyol.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of compounds like this compound and Eriodictyol.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

  • Test compounds (this compound, Eriodictyol) dissolved in a suitable solvent (e.g., methanol, DMSO) at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add a specific volume of the test compound or standard to each well.

  • Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Both flavonoids have demonstrated notable anti-inflammatory effects. They are known to inhibit the production of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).

Comparative Efficacy:

CompoundAssayCell LineEffectEC50/IC50 ValueReference
Sterubin LPS-induced Nitric Oxide (NO) ProductionBV-2 microgliaInhibitionPotent
Eriodictyol LPS-induced Nitric Oxide (NO) ProductionBV-2 microgliaInhibitionLess effective than Sterubin

Sterubin has been shown to be a potent inhibitor of LPS-induced neuroinflammation, reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells. Eriodictyol also exhibits anti-inflammatory properties by inhibiting NO production in LPS-stimulated macrophages, though some comparative studies suggest Sterubin may be more potent in this regard.

Signaling Pathway: Inhibition of LPS-Induced Inflammation

LPS_Inflammation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFκB_IκB NF-κB-IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB_free NF-κB NFκB_IκB->NFκB_free Releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) NFκB_free->Inflammatory_Genes Translocation and Activation Sternbin_Eriodictyol This compound or Eriodictyol Sternbin_Eriodictyol->IKK Inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Inhibition of LPS-induced inflammation by this compound and Eriodictyol.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol details a method to assess the anti-inflammatory activity of this compound and Eriodictyol by measuring their ability to inhibit NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Eriodictyol)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. A control group should be treated with LPS only, and a blank group should receive neither LPS nor test compounds.

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant from each well.

  • Prepare a standard curve using the sodium nitrite solution.

  • Add Griess reagent Part A to each well, followed by a short incubation.

  • Add Griess reagent Part B to each well and incubate in the dark for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite in the samples by comparing the absorbance to the standard curve.

  • Calculate the percentage of NO inhibition for each concentration of the test compounds.

Anticancer Activity: A Divergence in Research Focus

The anticancer properties of Eriodictyol have been more extensively studied compared to this compound. Eriodictyol has demonstrated cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Comparative Efficacy:

CompoundCell LineAssayIC50 ValueReference
Eriodictyol A549 (Human Lung Cancer)MTT Assay50 µM[3][4]
HeLa (Human Cervical Cancer)MTT Assay107.5 µM[5]
MCF-7 (Human Breast Cancer)MTT Assay75 µM[5]
HCT-116 (Human Colon Cancer)MTT Assay105 µM[5]
Sterubin Various Cancer Cell LinesMTT AssayData not available-
MC65 (Human Nerve Cells with Aβ toxicity)Inhibition of Aβ toxicity0.8 µM

Signaling Pathway: Eriodictyol's Anticancer Mechanism (PI3K/Akt/mTOR Inhibition)

PI3K_Akt_mTOR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, and Survival mTOR->Cell_Growth Promotes Eriodictyol Eriodictyol Eriodictyol->PI3K Inhibits Eriodictyol->Akt Inhibits Eriodictyol->mTOR Inhibits Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition of Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by Eriodictyol.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for evaluating the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compounds (this compound, Eriodictyol)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds and positive control for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance of each well at approximately 570 nm.

  • Calculate the percentage of cell viability using the following formula: % Viability = (A_sample / A_control) * 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Conclusion

This compound (Sterubin) and Eriodictyol are both promising flavonoids with potent antioxidant and anti-inflammatory activities, largely mediated through the Nrf2 pathway. While Eriodictyol has demonstrated clear cytotoxic effects against various cancer cell lines via pathways such as PI3K/Akt/mTOR, the direct anticancer potential of this compound requires further investigation. The existing data on this compound's neuroprotective properties are compelling and suggest a different, though potentially related, therapeutic avenue. This comparative guide highlights the distinct yet overlapping biological profiles of these two flavonoids, providing a foundation for future research and drug development endeavors.

References

Sternbin's Neuroprotective Efficacy: A Comparative Analysis Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Sternbin's neuroprotective properties reveals its potential as a robust therapeutic candidate, particularly through its potent activation of the Nrf2 antioxidant pathway. This guide provides a comparative analysis of this compound against other well-documented neuroprotective agents—Quercetin, Curcumin, and Astaxanthin—across various experimental models of neurodegeneration.

This publication delves into the experimental data validating the neuroprotective effects of this compound, presenting a clear comparison of its performance with established alternatives. Detailed methodologies for key experiments are provided to allow for critical evaluation and replication of the cited findings.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of this compound and alternative compounds has been evaluated in a range of in vitro and in vivo models. The following tables summarize the quantitative data from these studies, offering a direct comparison of their efficacy in mitigating neuronal damage.

CompoundModel SystemInsultEfficacy Metric (EC50/IC50)Key Findings
This compound HT22 Hippocampal NeuronsGlutamate, Erastin, RSL3, IAA~0.9 - 1.0 µMPotent protection against multiple inducers of oxytosis/ferroptosis.
HT22 Hippocampal NeuronsHydrogen Peroxide (H₂O₂)4.7 µMModerate protection against oxidative stress.
Scopolamine-induced ratsScopolamine (1.5 mg/kg)10 mg/kg (in vivo)Reversed cognitive deficits, reduced oxidative stress and neuroinflammation.[1][2]
Quercetin HT22 Hippocampal NeuronsGlutamateIC50: 7.0 ± 0.2 µMSignificant protection against glutamate-induced oxidative cell death.[2]
HT22 Hippocampal NeuronsOkadaic Acid5 µM (pre-treatment)Attenuated neurotoxicity by reducing ROS and enhancing antioxidant systems.[3]
Curcumin Alzheimer's Disease Models (in vivo)Amyloid-beta (Aβ)Varies by modelReduces Aβ plaques, oxidative damage, and inflammation.[4]
D-galactose-induced aged miceD-galactoseVaries by modelPromoted hippocampal neurogenesis and improved cognitive function.[5]
Astaxanthin Rat Retinal Ganglion CellsGlutamate, Oxidative Stress, Hypoxia100 nMSignificant neuroprotection against various stressors.[6]
Ethanol-induced miceEthanol10 and 20 mg/kg (in vivo)Improved anxiety-like behaviors and protected against oxidative stress.[7]

Mechanism of Action: Nrf2 Pathway Activation

A primary mechanism underlying the neuroprotective effects of this compound and the compared flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Below is a diagram illustrating the Nrf2 signaling pathway and its role in neuroprotection.

Caption: Nrf2 Signaling Pathway in Neuroprotection.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

In Vitro Neuroprotection Assays in HT22 Cells

1. Cell Culture: The HT22 murine hippocampal cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay for Cell Viability:

  • Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of the test compound (this compound, Quercetin, etc.) for a specified duration.

  • Induce cytotoxicity by adding the neurotoxic insult (e.g., 5 mM glutamate).

  • After 24 hours of insult exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[8][9][10][11]

3. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Seed HT22 cells in 96-well black, clear-bottom plates.

  • After treatment with the test compound and/or neurotoxic insult, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free DMEM for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[12][13][14][15][16]

4. Western Blot for Nrf2 Activation:

  • Treat HT22 cells with the test compound for the desired time.

  • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Lamin B is typically used as a loading control for the nuclear fraction.[17][18][19][20]

In Vivo Model of Scopolamine-Induced Amnesia

1. Animals and Treatment:

  • Male Wistar rats or Swiss albino mice are used.

  • Administer the test compound (e.g., this compound at 10 mg/kg) orally for a specified period (e.g., 14 days).

  • Induce amnesia by intraperitoneal (i.p.) injection of scopolamine (0.4-1.5 mg/kg) 30-60 minutes before behavioral testing.[1][21][22][23]

2. Behavioral Testing (e.g., Morris Water Maze):

  • Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water for 4-5 consecutive days.

  • Probe Trial: On the day after the last training session, remove the platform and allow the animal to swim freely for 60-120 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Scopolamine is administered before the probe trial to assess its effect on memory retrieval.

Experimental and Logical Workflows

The validation of a neuroprotective compound like this compound follows a logical progression from in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Primary Screening (e.g., HT22 cells + Glutamate) B Dose-Response & Efficacy (MTT Assay) A->B C Mechanism of Action (ROS Assay, Nrf2 Western Blot) B->C D Validation in Multiple Models (e.g., H₂O₂, Ferroptosis inducers) C->D E Animal Model Selection (e.g., Scopolamine-induced amnesia) C->E Promising in vitro results lead to in vivo testing F Pharmacokinetics & Dosing E->F G Behavioral Assessment (e.g., Morris Water Maze) F->G H Biochemical & Histological Analysis (Oxidative stress & inflammation markers) G->H Model_Relationships cluster_invitro_info Provides Mechanistic Insight cluster_invivo_info Demonstrates Physiological Relevance invitro In Vitro Models (e.g., HT22 cells) invivo In Vivo Models (e.g., Scopolamine rats) invitro->invivo Informs a Target Identification (Nrf2) human Human Clinical Trials invivo->human Precedes d Cognitive & Behavioral Effects b High-throughput Screening c Initial Efficacy & Toxicity e Pharmacokinetics & Safety f Confirmation of Mechanism

References

A Comparative Analysis of the Antioxidant Potential of Sternbin and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant potential of two flavonoid compounds: Sternbin (7-O-Methyleriodictyol) and Luteolin. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating their therapeutic potential.

Introduction to the Compounds

This compound , also known as 7-O-Methyleriodictyol, is a flavanone characterized by a catechol group in its B ring. This structural feature is often associated with potent antioxidant activity. While specific quantitative data on its radical scavenging activity is limited in publicly available literature, its structural similarity to other well-researched flavonoids suggests a significant antioxidant potential.

Luteolin is a common flavone found in many fruits and vegetables. It is a well-documented antioxidant with a robust body of research supporting its free-radical scavenging and cytoprotective effects. Its antioxidant mechanism is known to involve both direct radical scavenging and the modulation of intracellular signaling pathways.

In Vitro Antioxidant Activity: A Quantitative Comparison

The antioxidant activities of this compound and Luteolin have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

Data Summary Table

CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)Source
This compound DPPHData Not Available---
ABTSData Not Available---
Luteolin DPPH14Ascorbic Acid26[1]
DPPH13.2 ± 0.18Vitamin C-[2]
ABTS17.3 ± 0.82Vitamin C82.0 ± 4.72[2]

Note: IC50 values can vary between studies due to different experimental conditions.

While direct quantitative IC50 values for this compound were not found in the reviewed literature, one study qualitatively noted that 7-O-methyleriodictyol exhibited the most effective DPPH radical scavenging activity when compared to naringenin and 3-O-methylgalangin. This enhanced activity was attributed to the presence of the catechol system in its B ring, which facilitates better radical stabilization.

Mechanism of Antioxidant Action: Signaling Pathways

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary mechanism for cellular defense against oxidative stress.

Luteolin: The antioxidant effects of luteolin are well-documented to be mediated, at least in part, through the activation of the Nrf2 signaling pathway[3][4][5][6]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like luteolin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Catalase (CAT)[3][7]. This leads to an increased cellular capacity to neutralize reactive oxygen species (ROS).

Signaling Pathway Diagram

Antioxidant_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Antioxidant Luteolin / this compound (Hypothesized) Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, CAT) ARE->Antioxidant_Genes activates transcription of

Caption: Nrf2 signaling pathway activation by antioxidants.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below for reference and replication.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or Luteolin) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared.

  • An aliquot of the test compound or standard is mixed with the DPPH solution in a microplate or cuvette.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant are prepared.

  • A small volume of the test compound or standard is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Radical Prepare DPPH or ABTS•+ Stock Solution Mix Mix Radical Solution with Sample/Standard/Blank Prepare_Radical->Mix Prepare_Samples Prepare Serial Dilutions of This compound, Luteolin, and Standard Prepare_Samples->Mix Incubate Incubate in the Dark (e.g., 30 min for DPPH, 6 min for ABTS) Mix->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength (517 nm for DPPH, 734 nm for ABTS) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Values Calculate_Scavenging->Determine_IC50

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Luteolin demonstrates potent antioxidant activity with well-established quantitative data and a clear mechanism of action involving the Nrf2 signaling pathway. This compound, while lacking extensive quantitative data in the current literature, possesses a chemical structure highly suggestive of strong antioxidant potential, particularly due to its catechol moiety. The antioxidant activity of its close analog, eriodictyol, through the Nrf2 pathway, provides a plausible, albeit indirect, mechanism for this compound's cytoprotective effects.

References

The Structure-Activity Relationship of Sternbin and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Sternbin, a Promising Flavonoid, and its Derivatives in Cancer Research, Detailing their Structure-Activity Relationship, Mechanisms of Action, and Experimental Protocols.

This compound, also known as 7-O-Methyleriodictyol, is a naturally occurring flavanone that has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. Drawing parallels with the extensively studied, structurally similar flavonolignan silibinin, this document aims to provide researchers, scientists, and drug development professionals with a detailed overview of the current understanding, supported by experimental data and protocols.

Structure-Activity Relationship: The Role of Methylation and Hydroxylation

The biological activity of flavanones is significantly influenced by the substitution pattern on their basic chemical scaffold. In the case of this compound and its analogs, the degree of methylation and the position of hydroxyl groups play a crucial role in determining their cytotoxic efficacy against cancer cells.

Studies on a variety of flavonoids have indicated that O-methylation can enhance cytotoxic activity. This is attributed to increased metabolic stability and improved cell membrane permeability, allowing for higher intracellular concentrations of the compound. For instance, research on various O-methylated flavonoids has demonstrated a significant increase in cytotoxicity against human leukemia cells.

To illustrate the structure-activity relationship, the following table summarizes the cytotoxic activities (IC50 values) of this compound and related flavanones against various cancer cell lines. While specific data for this compound is limited, the data for structurally similar compounds provides valuable insights.

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound (7-O-Methyleriodictyol) 7-O-Methylated flavanoneData Not Available--
Eriodictyol Parent compound of this compoundProstate (DU145, PC-3, LNCaP)Varies[1]
Silibinin Structurally similar flavonolignanOral Squamous Carcinoma (SCC-25)Concentration-dependent cytotoxicity[2]
Penduletin (5,4'-dihydroxy-3,6,7-tri-O-methyl flavone) Methylated FlavoneBreast (MCF-7), Ovarian (A2780), Colon (HT29)2.17, 0.53, 2.16[3]
Ayanine (3,7,4'-tri-O-methylquercetin) Methylated FlavoneBreast Cancer Resistance Protein (BCRP) overexpressing cellsPotent Inhibitor[4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound and its analogs are believed to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Extensive research on the related compound silibinin has elucidated the involvement of multiple signaling pathways in this process. It is hypothesized that this compound follows a similar mechanistic pathway.

The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence suggests that flavanones like silibinin can activate both.

Key Molecular Events in Flavonoid-Induced Apoptosis:

  • Extrinsic Pathway: Activation of death receptors (e.g., DR4/DR5) on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

  • Intrinsic Pathway: Disruption of the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and activation of caspase-9.

  • Caspase Cascade: Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

  • Involvement of Other Signaling Pathways: Inhibition of pro-survival pathways such as mTOR-GLI1-BCL2 and activation of stress-activated pathways like the JNK/c-Jun signaling cascade have been implicated in the apoptotic effects of silibinin.[4][5]

Below is a diagram illustrating the proposed apoptotic signaling pathway activated by this compound and its analogs.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_other Other Signaling This compound This compound / Analogs DeathReceptor Death Receptors (DR4/DR5) This compound->DeathReceptor Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) This compound->Bcl2 mTOR mTOR Pathway This compound->mTOR JNK JNK/c-Jun Pathway This compound->JNK Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis mTOR->Apoptosis JNK->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by this compound and its analogs.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship and mechanism of action of this compound and its analogs.

Synthesis of 7-O-Methyleriodictyol (this compound) and Analogs

A general method for the synthesis of flavanones involves the cyclization of the corresponding chalcone. For 7-O-methylated flavanones, a common starting material is a suitably protected and methylated acetophenone which is reacted with a substituted benzaldehyde to form the chalcone, followed by acid- or base-catalyzed cyclization. The synthesis of various flavanone analogs can be achieved by modifying the substituents on both the acetophenone and benzaldehyde precursors.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and its analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

The JC-1 assay is used to monitor mitochondrial health and the initiation of the intrinsic apoptotic pathway. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

  • Cells treated with test compounds

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Incubate the cells with JC-1 dye (typically 2-10 µM) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift from red to green fluorescence, indicating a loss of mitochondrial membrane potential.

2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Lyse the treated cells to obtain protein extracts.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, mix equal amounts of protein extract with the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.[6]

3. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathways.

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Extract total protein from treated and untreated cells.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

The following diagram outlines the general workflow for evaluating the anticancer activity of this compound and its analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Conclusion Synthesis Synthesis of This compound & Analogs Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 MMP Mitochondrial Membrane Potential Assay (JC-1) IC50->MMP Caspase Caspase Activity Assay IC50->Caspase WesternBlot Western Blot Analysis IC50->WesternBlot SAR Establish Structure-Activity Relationship MMP->SAR Caspase->SAR WesternBlot->SAR

Caption: Experimental workflow for SAR studies of this compound and its analogs.

Conclusion

The exploration of this compound and its analogs presents a promising avenue for the development of novel anticancer agents. The structure-activity relationships, primarily governed by methylation and hydroxylation patterns, offer a clear direction for the rational design of more potent and selective compounds. The induction of apoptosis through both intrinsic and extrinsic pathways appears to be the central mechanism of their cytotoxic action. The experimental protocols detailed in this guide provide a solid framework for researchers to further investigate these compounds and unlock their full therapeutic potential. Future studies should focus on obtaining more specific cytotoxicity data for this compound and a wider range of its analogs to build a more comprehensive SAR model and to validate the proposed mechanisms of action in various cancer models.

References

Sternbin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals on the Biological Activities of Sternbin (7-O-Methyleriodictyol)

This compound, a naturally occurring flavanone also known as 7-O-Methyleriodictyol or Sterubin, has demonstrated a range of biological activities in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, presenting available experimental data, detailed methodologies, and insights into its mechanisms of action.

In Vitro Efficacy of this compound

This compound has been evaluated against a variety of pathogens and in models of cellular stress, showing notable antibacterial, antiviral, antifungal, and neuroprotective properties.

Table 1: Summary of In Vitro Antibacterial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/µL)
Proteus mirabilis0.5
Bacillus coagulans1.0
Bacillus subtilis2.0
Table 2: Summary of In Vitro Antiviral Activity of this compound
VirusCell Line50% Effective Concentration (EC₅₀)
Infectious Salmon Anemia Virus (ISAV)SHK-10.20 µg/mL
Table 3: Summary of In Vitro Antifungal Activity of this compound
Fungal StrainConcentrationInhibition of Mycelial GrowthComparative CompoundInhibition by Comparative Compound
Pyricularia oryzae100 µM19%Sakuranetin (precursor)45%
In Vitro Neuroprotective Effects

Studies have highlighted this compound's potential in neuroprotection. It has been shown to protect neuronal cells from oxidative stress-induced cell death. This effect is attributed to its antioxidant and anti-inflammatory properties. One study found this compound to be approximately four times more potent in preventing neurodegeneration in cell-based assays than fisetin, another natural flavonoid being investigated for Alzheimer's disease.

In Vivo Efficacy of this compound

The in vivo effects of this compound have been primarily investigated in the context of neuroprotection, particularly for its potential therapeutic application in Alzheimer's disease.

Neuroprotective Effects in an Alzheimer's Disease Mouse Model

In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ₂₅₋₃₅), this compound demonstrated significant neuroprotective effects. Treatment with this compound led to improved memory in behavioral tests.

Table 4: Summary of In Vivo Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model
Animal ModelTreatmentKey Findings
Aβ₂₅₋₃₅-induced Alzheimer's disease mouse modelThis compoundImproved short-term and long-term memory

Experimental Protocols

Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity of this compound was determined using a broth microdilution method. Briefly, two-fold serial dilutions of this compound were prepared in a 96-well microplate containing Mueller-Hinton broth. Bacterial suspensions were added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Antiviral Activity Assay (Cell-Based Assay)

The antiviral activity against Infectious Salmon Anemia Virus (ISAV) was assessed in salmon head kidney (SHK-1) cells. The cells were seeded in 96-well plates and infected with ISAV. Various concentrations of this compound were added to the wells. After a 7-day incubation period, the cytopathic effect (CPE) was observed, and the EC₅₀ was calculated as the concentration of this compound that inhibited 50% of the viral CPE.

In Vivo Neuroprotection Study (Alzheimer's Disease Mouse Model)

Male C57BL/6 mice were used for this study. Alzheimer's disease-like pathology was induced by intracerebroventricular (ICV) injection of aggregated Aβ₂₅₋₃₅ peptide. A control group received a vehicle injection. Following the injection, mice were treated with this compound or a vehicle for a specified period. Behavioral tests, such as the Y-maze and Morris water maze, were conducted to assess learning and memory. At the end of the study, brain tissues were collected for biochemical analysis, including the measurement of oxidative stress markers and inflammatory cytokines.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of its parent compound, eriodictyol, several pathways are likely involved in its biological activities.

Sternbin_Signaling_Pathways cluster_antioxidant Antioxidant & Anti-inflammatory Effects Oxidative_Stress Oxidative Stress Inflammation Inflammation This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK modulates HO-1 HO-1 Nrf2->HO-1 activates HO-1->Oxidative_Stress inhibits Akt Akt PI3K->Akt NF-kB NF-κB Akt->NF-kB NF-kB->Inflammation promotes MAPK->NF-kB

Caption: Putative signaling pathways modulated by this compound.

The neuroprotective, antioxidant, and anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways such as the Nrf2/HO-1, PI3K/Akt/NF-κB, and MAPK pathways. By activating the Nrf2 pathway, this compound can enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Conversely, it may inhibit pro-inflammatory pathways such as PI3K/Akt/NF-κB.

Experimental Workflow for In Vivo Neuroprotection Study

In_Vivo_Workflow Animal_Model Alzheimer's Disease Mouse Model (Aβ₂₅₋₃₅ injection) Treatment_Groups Treatment Groups (this compound vs. Vehicle) Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Assessment (Y-maze, Morris Water Maze) Treatment_Groups->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Oxidative Stress & Inflammation Markers) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: Workflow for in vivo neuroprotection assessment.

Conclusion

This compound (7-O-Methyleriodictyol) exhibits a promising profile of biological activities, with demonstrated in vitro efficacy against bacteria, viruses, and fungi, as well as significant neuroprotective effects both in vitro and in vivo. Its multifaceted mechanism of action, likely involving the modulation of key antioxidant and anti-inflammatory signaling pathways, makes it a compelling candidate for further investigation in the development of novel therapeutics. While direct comparative data against a wide range of existing drugs is still limited, the initial findings, particularly in the context of neurodegenerative disease, warrant continued research to fully elucidate its therapeutic potential.

Validating the Specificity of Sternbin's Antiviral Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical compound Sternbin, identified as 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one (C16H14O6), have not yielded any publicly available data regarding its antiviral activity.[1] Extensive searches of scientific literature and chemical databases did not reveal any studies validating its efficacy or specificity against any viral pathogens. Therefore, a direct comparison of this compound's antiviral performance with other established antiviral agents is not currently feasible.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of data on this compound, this document will provide a framework for how such a comparative analysis would be structured, using hypothetical data for this compound alongside real-world data for existing antiviral drugs. This will serve as a template for evaluating novel antiviral candidates.

Section 1: Comparative Antiviral Efficacy

A crucial first step in validating a new antiviral compound is to determine its efficacy against a panel of relevant viruses. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Table 1: Hypothetical In Vitro Antiviral Activity of this compound Compared to Other Antivirals

CompoundVirusCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
This compound (Hypothetical) Influenza A (H1N1) MDCK 1.5 >100 >66.7
This compound (Hypothetical) SARS-CoV-2 Vero E6 2.0 >100 >50
This compound (Hypothetical) Hepatitis B Virus (HBV) HepG2.2.15 0.8 >100 >125
RemdesivirSARS-CoV-2Vero E60.77>100>129.8
OseltamivirInfluenza A (H1N1)MDCK0.01-1>1000>1000-10000
EntecavirHepatitis B Virus (HBV)HepG2.2.150.004>100>25000

Experimental Protocol: Antiviral Activity Assay (Example for Influenza A Virus)

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Virus Infection: Confluent monolayers of MDCK cells are infected with Influenza A/PR/8/34 (H1N1) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and cells are washed with phosphate-buffered saline (PBS). Media containing serial dilutions of the test compound (e.g., this compound) or control drugs are added.

  • Incubation: Cells are incubated at 37°C in a 5% CO2 incubator for 48 hours.

  • Quantification of Viral Yield: Viral replication is quantified by methods such as plaque assay, TCID50 assay, or quantitative real-time PCR (qRT-PCR) for viral RNA.

  • Data Analysis: The EC50 is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Mechanism of Action and Specificity

Understanding the mechanism of action is critical to validating specificity. This involves identifying the specific viral or host cell target of the compound.

Hypothetical Mechanism of Action for this compound:

Let's hypothesize that this compound targets a viral-specific protease, essential for viral replication. This would be investigated through enzymatic assays and molecular docking studies.

Table 2: Comparison of Antiviral Mechanisms of Action

CompoundTargetMechanism of Action
This compound (Hypothetical) Viral Protease Inhibits viral polyprotein processing, preventing the formation of mature viral proteins.
RemdesivirRNA-dependent RNA polymerase (RdRp)Acts as a nucleoside analog, causing premature termination of viral RNA synthesis.
OseltamivirNeuraminidaseInhibits the release of newly formed virus particles from infected cells.
EntecavirHBV Reverse TranscriptaseA nucleoside analog that inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

Experimental Workflow: Target Identification

signaling_pathway Virus Virus TLR Toll-like Receptor Virus->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκBα IκBα IκBα IKK->IκBα phosphorylates Nucleus Nucleus NFkB_p65_p50->Nucleus translocation IκBα->NFkB_p65_p50 Proinflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Proinflammatory_Cytokines transcription This compound This compound This compound->IKK

References

Comparative Oncology: A Study of Silibinin's Efficacy Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anti-cancer effects of Silibinin, a close structural analog of Sternbin (7-Methyleriodictyol). Due to the limited availability of comprehensive data on this compound, this report leverages the extensive research conducted on Silibinin to offer valuable insights into the potential mechanisms and efficacy of this class of flavonoids against different cancer cell lines.

Silibinin, the primary active constituent of silymarin extracted from milk thistle, has demonstrated significant anti-neoplastic properties across a spectrum of cancers. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, making it a compound of high interest in oncology research.[1][2]

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Silibinin across a diverse range of human cancer cell lines, illustrating its differential efficacy.

Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer MCF-7150[3]
MDA-MB-231100[3]
MDA-MB-46850[3]
DOX-resistant MDA-MB-435200-570[2]
Prostate Cancer LNCaP (androgen-dependent)0.35 - 4.66[4]
DU145 (androgen-independent)5.29 - 30.33[4]
PC-3 (androgen-independent)5.29 - 30.33[4]
Lung Cancer H1299 (Large Cell Carcinoma)50 - 75[5]
H460 (Large Cell Carcinoma)50 - 75[5]
H322 (Bronchioalveolar Carcinoma)50 - 75[5]
Colon Cancer HT29>20[6]
Fet~75 µg/mL[7]
Geo~75 µg/mL[7]
HCT116~40 µg/mL[7]
Pancreatic Cancer AsPC-1<200[8]
BxPC-3<200[8]
Panc-1<200[8]
Oral Squamous Carcinoma SCC-25Concentration-dependent cytotoxicity[9]
Bladder Cancer TCC-SUP (high-grade invasive)Apoptosis induced[10]
T-24Growth inhibition[10]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Silibinin's anti-cancer activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.

Induction of Apoptosis

Silibinin triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[8][11] In various cancer cell lines, treatment with Silibinin leads to:

  • Activation of Caspases: Silibinin treatment results in the activation of key executioner caspases, such as caspase-3, -8, and -9.[8][12]

  • Modulation of Bcl-2 Family Proteins: It influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[13]

  • Mitochondrial Disruption: Silibinin can cause the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.[9][13]

  • Death Receptor Upregulation: In some cancer cells, Silibinin enhances the expression of death receptors like DR4 and DR5, making the cells more susceptible to apoptosis.[11]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Silibinin1 Silibinin DR Death Receptors (DR4/DR5) Silibinin1->DR Upregulates Casp8 Caspase-8 DR->Casp8 Activates Casp3_ext Caspase-3 Casp8->Casp3_ext Activates Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext Silibinin2 Silibinin Mito Mitochondria Silibinin2->Mito Disrupts CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3_int Caspase-3 Casp9->Casp3_int Activates Apoptosis_int Apoptosis Casp3_int->Apoptosis_int

Caption: Silibinin-induced apoptotic pathways.

Cell Cycle Arrest

Silibinin effectively halts the progression of the cell cycle, primarily at the G1/S or G2/M checkpoints, depending on the cancer cell type.[5][14] This is achieved by:

  • Modulating Cyclin-Dependent Kinases (CDKs): Silibinin treatment has been shown to decrease the protein levels of key CDKs such as CDK2, CDK4, and CDK6.[5][13]

  • Regulating Cyclins: The expression of cyclins D1, D3, and E is often downregulated following Silibinin exposure.[5][13]

  • Upregulating CDK Inhibitors (CDKIs): Silibinin increases the expression of CDKIs like p21/Cip1 and p27/Kip1, which act as brakes on the cell cycle.[5][10]

cluster_g1 G1 Phase Regulation Silibinin Silibinin CDK4_6 CDK4/6 Silibinin->CDK4_6 Inhibits CyclinD Cyclin D Silibinin->CyclinD Inhibits CDK2 CDK2 Silibinin->CDK2 Inhibits CyclinE Cyclin E Silibinin->CyclinE Inhibits p21_27 p21/p27 (CDKIs) Silibinin->p21_27 Upregulates G1_S G1/S Transition CDK4_6->G1_S CyclinD->G1_S CDK2->G1_S CyclinE->G1_S p21_27->G1_S Arrest Cell Cycle Arrest G1_S->Arrest

Caption: Silibinin's effect on G1 cell cycle regulators.

Modulation of Signaling Pathways

Silibinin's anti-cancer effects are mediated through its interaction with a multitude of signaling pathways that are often dysregulated in cancer.[1][2]

Key pathways affected by Silibinin include:

  • EGFR Signaling: Silibinin can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Silibinin has been shown to suppress this pathway, leading to reduced cancer cell proliferation.[2]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Silibinin can modulate this pathway to induce anti-cancer effects.[1]

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Silibinin has been found to inhibit STAT3 activation.[12]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is involved in inflammation and cell survival. Silibinin can suppress NF-κB signaling, contributing to its anti-inflammatory and pro-apoptotic effects.[2]

cluster_pathways Key Signaling Pathways in Cancer Silibinin Silibinin EGFR EGFR Silibinin->EGFR PI3K_Akt PI3K/Akt/mTOR Silibinin->PI3K_Akt MAPK MAPK Silibinin->MAPK STAT3 STAT3 Silibinin->STAT3 NFkB NF-κB Silibinin->NFkB Apoptosis Apoptosis Silibinin->Apoptosis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival PI3K_Akt->Proliferation PI3K_Akt->Survival MAPK->Proliferation STAT3->Proliferation STAT3->Survival NFkB->Survival

Caption: Overview of signaling pathways modulated by Silibinin.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the analysis of Silibinin's effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Silibinin (or a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Silibinin Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT cell viability assay workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with Silibinin for a specified duration.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Silibinin for the desired time.

  • Harvesting: Cells are harvested and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Analysis: The results are plotted to show the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

This guide provides a comparative overview of the extensive research on Silibinin as a proxy for understanding the potential anti-cancer effects of this compound. The data presented herein highlights the pleiotropic nature of this class of flavonoids, targeting multiple facets of cancer cell biology. Further direct comparative studies on this compound are warranted to fully elucidate its specific efficacy and mechanisms of action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sternbin
Reactant of Route 2
Reactant of Route 2
Sternbin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.